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Chicoric acid

Cat. No.: B8072668
M. Wt: 474.4 g/mol
InChI Key: YDDGKXBLOXEEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chicoric Acid (C₂₂H₁₈O₁₂), also known as cichoric acid, is a hydroxycinnamic acid derivative and a key bioactive compound found in several plant species, most notably Echinacea purpurea , chicory ( Cichorium intybus ), and dandelion . It is a derivative of both caffeic acid and tartaric acid, and its structure features two chiral carbon atoms, leading to different isomeric forms (L-chicoric acid, D-chicoric acid, and meso-chicoric acid) . This compound is highly soluble in ethanol, methanol, acetone, and hot water, making it suitable for various experimental preparations . This compound is a subject of extensive research due to its broad-spectrum pharmacological activities. It exhibits significant antiviral properties , with studies demonstrating its ability to inhibit viruses such as Human Immunodeficiency Virus (HIV-1) by interfering with the viral integrase enzyme, and Porcine Epidemic Diarrhea Virus (PEDV) by suppressing viral attachment to host cells through the inhibition of Akt phosphorylation . Its bioactivity also extends to potent antioxidant and anti-inflammatory effects . Research shows that this compound can protect human endothelial cells from oxidative stress induced by oxidized low-density lipoprotein (oxLDL), reduce the production of reactive oxygen species (ROS), and mitigate apoptotic pathways, positioning it as a promising compound for investigating cardiovascular and metabolic health . Furthermore, it has been shown to stimulate phagocytosis in vitro and in vivo , indicating an immunomodulatory capacity . Researchers value this compound for applications in immunology, virology, cardiovascular research, and neurobiology. It is crucial to note that this product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O12 B8072668 Chicoric acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDGKXBLOXEEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860918
Record name 2,3-Bis{[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution Research

Plant Genera and Species Containing Chicoric Acid

This compound has been identified in a diverse array of plants. While it was first discovered in chicory (Cichorium intybus), it is most famously associated with purple coneflower (Echinacea purpurea), where it is a principal phenolic compound. wikipedia.orgusda.gov Other notable sources include dandelion leaves, basil, and lemon balm. wikipedia.org The compound has been found in various orders and families, highlighting its broad distribution. nih.gov

Table 1: Selected Plant Species Containing this compound

Common Name Order Family Genus and Species
Purple Coneflower Asterales Asteraceae Echinacea purpurea (L.) Moench
Chicory Asterales Asteraceae Cichorium intybus L.
Dandelion Asterales Asteraceae Taraxacum officinale F.H. Wigg.
Basil Lamiales Lamiaceae Ocimum basilicum L.
Lettuce Asterales Asteraceae Lactuca sativa L.
Peanut Fabales Fabaceae Arachis hypogaea L.
Common Horsetail (B1181666) Equisetales Equisetaceae Equisetum arvense L.
Zucchini Cucurbitales Cucurbitaceae Cucurbita pepo L.

This table is based on information from multiple sources. nih.gov

Within the Echinacea genus, E. purpurea is reported to contain the highest concentrations of this compound compared to other species like E. pallida and E. angustifolia. frontiersin.org

Distribution within Plant Organs and Tissues

The concentration of this compound is not uniform throughout the plant; it varies significantly between different organs and tissues. nih.govfrontiersin.org Understanding this distribution is key for tailoring the concentration of commercial products. frontiersin.org

In Echinacea purpurea, the distribution differs across studies, but leaves and flowers consistently show high levels. One study reported the allocation in flowering E. purpurea in descending order as: leaves > roots > flowers > stems, with a more than four-fold difference between the highest and lowest concentrations. frontiersin.org Another analysis found the order to be flowers > leaves > stems > roots. frontiersin.org A separate investigation noted that this compound was the only detectable polyphenolic in fresh Echinacea leaves and that leaves contained the highest percentage (48%) of the total plant this compound content, followed by roots, flower heads, and finally stems, which had the lowest concentration. usda.gov In two-year-old E. purpurea, the relative content in stems, leaves, and flowers was reported as 9.7%, 44.7%, and 23.6%, respectively. nih.govfrontiersin.org

For Cichorium intybus (chicory), all morphological parts, including roots, herbs, flowers, and leaves, contain this compound. nih.gov It has been identified as the main component in methanolic extracts of the plant. nih.gov

Table 2: Relative Distribution of this compound in Echinacea purpurea

Plant Part Relative this compound Content Source
Leaves High frontiersin.orgusda.gov
Flowers High nih.govfrontiersin.org
Roots Medium frontiersin.orgusda.gov
Stems Low frontiersin.orgusda.gov

This table represents a synthesis of findings and relative concentrations may vary based on factors discussed in section 1.3.

Factors Influencing this compound Accumulation in Plants

The quantity of this compound in a given plant is not static. It is influenced by a complex interplay of genetic, developmental, agricultural, and environmental factors.

The developmental stage of the plant at the time of harvest is a critical determinant of this compound content. For Echinacea purpurea, levels of the compound have been shown to be highest during the flowering stage, making this the optimal harvest period. nih.govfrontiersin.org In another study on E. purpurea over four years, the highest concentration of this compound in leaves, stems, inflorescence, and roots was consistently found at the massive bud formation stage during the second, third, and fourth years of vegetation. psu.edu In Echinacea sanguinea, as the flower head matures, this compound levels decrease in the roots while increasing in the flower head. frontiersin.org Similarly, studies on dandelions from different regions showed that August and October were key periods for the biosynthesis and accumulation of this compound. mdpi.com

Cultivation and farming practices can significantly alter a plant's chemical composition. frontiersin.org Research suggests that agronomic production may lead to lower this compound content compared to plants growing in their natural, more stressful environments. frontiersin.org For example, some Echinacea species showed a disappearance of this compound after being transplanted from the wild into a greenhouse setting. frontiersin.org

Interactions with microorganisms can also affect phenolic compound accumulation. While a pathogen attack (like cucumber mosaic virus) decreased this compound levels in E. purpurea roots, the application of a fungal elicitor was found to increase its production in the roots. frontiersin.org

Environmental conditions play a significant role in the production of secondary metabolites like this compound. A study on Hypochaeris radicata demonstrated a positive correlation between the altitude of the growth environment and the plant's this compound content. nih.gov Research on E. purpurea grown in four different ecological habitats in Iran showed that increasing altitude and rainfall, coupled with decreasing temperature, led to an increase in the quantity of this compound. sid.ir

Studies on dandelion have also shown that environmental factors significantly influence phenolic acid accumulation, with temperature, precipitation, soil pH, and altitude showing correlations with content variation. mdpi.com For instance, higher temperature and precipitation appeared to suppress the accumulation of caffeic acid, a precursor to this compound. mdpi.com Salinity is another variable; in one study, increased salinity enhanced the concentration of total phenolics, including this compound, in hydroponically grown lettuce. nih.gov

This compound is known for its instability and rapid degradation, making post-harvest handling a critical factor in preserving its concentration. frontiersin.orgresearchgate.net It is highly susceptible to enzymatic degradation, particularly from polyphenol oxidases (PPO). nih.govacs.org

Drying: The drying method has a profound impact on this compound retention. Higher air-drying temperatures (e.g., 70°C) were found to accelerate the loss of this compound in E. purpurea flowers when compared to lower temperatures or freeze-drying. frontiersin.org One study showed that microwave drying of E. purpurea retained more this compound than steam heating, hot water bath, or air-drying. frontiersin.org The aerial portions of E. purpurea experienced a greater loss of this compound during drying than the roots. frontiersin.org

Storage: Storage conditions, including temperature and humidity, also influence stability. Storing freeze-dried E. purpurea at 10°C and 20°C showed no significant loss of this compound over 180 days. nih.govfrontiersin.org However, storage at 30°C resulted in a decrease after 90 days. nih.govfrontiersin.org Lowering moisture and humidity during post-harvest storage has been shown to increase the retention of this compound. frontiersin.org

Extraction: The choice of extraction solvent is crucial. Substituting water for ethanol (B145695) as the extraction solvent has been shown to cause a loss of over 50% of this compound. nih.govfrontiersin.org To prevent enzymatic degradation during extraction, a blanching step can be critical for retaining phenolic compounds in samples that are high in native enzymes. nih.govfrontiersin.org The addition of 40% ethanol and 50 mM ascorbic acid to aqueous extracts has been shown to keep the amount of this compound constant for at least four weeks by inhibiting oxidative processes. nih.govacs.org

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Class
This compound Hydroxycinnamic acid / Phenylpropanoid
Caffeic acid Hydroxycinnamic acid / Phenylpropanoid
Tartaric acid Dicarboxylic acid
Caftaric acid Phenylpropanoid
Chlorogenic acid Phenylpropanoid
Echinacoside Phenylpropanoid glycoside
Alkamides N-acylethanolamines or N-acylamides
Polysaccharides Carbohydrate
Glycoproteins Protein
Inulin Polysaccharide (Fructan)
Sesquiterpene lactones Terpenoid
Coumarin derivatives Benzopyrone
Isochlorogenic acid Phenylpropanoid
Dicaffeoyl-quinic acid Phenylpropanoid
Esculetin Coumarin
Quercetin-3-O-glucopyranoside Flavonoid glycoside
p-Coumaric acid Hydroxycinnamic acid
3,5-dimethoxy-4-hydroxicinnanic acid Cinnamic acid derivative
trans-Ferulic acid Hydroxycinnamic acid
Rutin hydrate Flavonoid glycoside

This table lists compounds mentioned in the referenced source materials. nih.govpsu.edunih.govresearchgate.net

Stereoisomeric Forms and Their Occurrence (L-Chicoric Acid, Meso-Chicoric Acid, D-Chicoric Acid)

This compound possesses two chiral carbons in its tartaric acid moiety, leading to the existence of three stereoisomers: L-chicoric acid, D-chicoric acid, and meso-chicoric acid. frontiersin.orgresearchgate.net

L-Chicoric Acid : This is the most abundant and widely distributed natural form of the compound. nih.govresearchgate.net It is formally known as (2R,3R)-2,3-O-dicaffeoyltartaric acid. nih.gov L-chicoric acid has been identified in a majority of plants known to contain this compound, including being isolated from Echinacea purpurea and Pulsatilla chinensis. frontiersin.orgwikipedia.org

Meso-Chicoric Acid : This isomer has been reported at lower levels in various plants. frontiersin.org Reports indicate its presence in horsetail sprouts (Equisetum arvense L.), iceberg lettuce (Lactuca sativa L.), and purple coneflower (Echinacea purpurea L. Monech). nih.gov However, there is some debate as to whether its presence is entirely natural or a result of conversion from the L-form during processing. frontiersin.orgresearchgate.net

D-Chicoric Acid : The D-isomer has been reportedly isolated from chicory (Cichorium intybus). frontiersin.org The existence and natural occurrence of D-chicoric acid are less documented compared to its L- and meso- counterparts. frontiersin.org

The reported occurrences of these isomers in various plant species are detailed in the table below.

Plant SpeciesIsomer(s) Reported
Echinacea purpurea (Purple Coneflower)L-Chicoric Acid, Meso-Chicoric Acid frontiersin.orgnih.gov
Cichorium intybus (Chicory)D-Chicoric Acid frontiersin.org
Equisetum arvense (Horsetail)L-Chicoric Acid, Meso-Chicoric Acid frontiersin.orgnih.gov
Pulsatilla chinensisL-Chicoric Acid frontiersin.org
Lactuca sativa (Iceberg Lettuce)L-Chicoric Acid, Meso-Chicoric Acid nih.gov

Isomer Identification and Consistency in Research Reports

The identification and differentiation of this compound stereoisomers present significant analytical challenges, leading to inconsistencies in research literature. nih.gov Various analytical techniques are employed for their identification, each with its own capabilities and limitations. These methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govwikipedia.org

Inconsistencies in research findings are notable. For instance, while one research group confirmed the presence of meso-chicoric acid in horsetail barren sprouts using NMR, another independent report found only L-chicoric acid in the same species. nih.govfrontiersin.org Similarly, conflicting reports exist for fern species, with one study identifying L-chicoric acid and another finding only meso-chicoric acid. nih.govfrontiersin.org

These discrepancies may stem from the analytical methods used. frontiersin.org For example:

2D-Paper Chromatography and TLC can distinguish between L-chicoric acid and meso-chicoric acid. nih.govfrontiersin.org

Reversed-phase HPLC , a commonly used method, often results in the co-elution of L- and D-chicoric acids, making it difficult to differentiate between these two enantiomers if they are present in the same sample. nih.govfrontiersin.org In some HPLC conditions, meso-chicoric acid elutes immediately after the L-form. nih.govresearchgate.net

Chiral column chromatography is a specialized HPLC technique that uses a chiral stationary phase to separate enantiomers, which would be necessary for resolving L- and D-chicoric acid mixtures. ntu.edu.sgyoutube.com

The difficulty in distinguishing these isomers contributes to conflicting reports on their natural distribution. nih.gov

Potential for Isomerization during Extraction and Purification

A significant factor contributing to the conflicting reports on isomer distribution is the potential for L-chicoric acid to convert into its meso-isomer during sample handling. nih.gov The identification of meso-chicoric acid in plant extracts may, in some cases, be an artifact of the extraction and purification processes rather than a reflection of its natural presence. frontiersin.orgresearchgate.net

Research has demonstrated that even mild conditions can induce this transformation. For example, a study showed that a small quantity of L-chicoric acid in a methanol (B129727) extract of peanut leaves isomerized into meso-chicoric acid while being kept at room temperature. nih.govfrontiersin.org This suggests that factors such as temperature, pH, and enzymatic activity during sample preparation can alter the isomeric profile of this compound from its native state in the plant. mdpi.com Therefore, the choice of extraction and purification methods is critical and has significant consequences for the accuracy of research results concerning the natural occurrence of these isomers. nih.govfrontiersin.org The question of whether meso-chicoric acid is a primary natural product or a secondary product formed post-extraction remains an area requiring further investigation. researchgate.net

Biosynthesis and Metabolic Engineering Research

Elucidation of Chicoric Acid Biosynthetic Pathways

The biosynthesis in Echinacea involves three main stages. First, phenylpropanoids are converted to caffeoyl CoA, a reaction catalyzed by enzymes like hydroxycinnamoyl-CoA transferase (HCT) frontiersin.orgnih.gov. In the cytosol, enzymes such as hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT) and hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) are involved in the biosynthesis of caftaric acid and chlorogenic acid, respectively frontiersin.orgnih.gov. Finally, caftaric acid and chlorogenic acid are transferred, and a unique serine carboxypeptidase-like acyltransferase (EpCAS) utilizes chlorogenic acid as an acyl donor and caftaric acid as an acyl acceptor to produce this compound in vacuoles repec.org. This suggests an unusual pathway, potentially unique to Echinacea species repec.org.

Characterization of Key Biosynthetic Enzymes

Several enzymes play critical roles in the biosynthesis of this compound, particularly those involved in the phenylpropanoid pathway and the downstream esterification steps. Enzymes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and p-coumarate 3-hydroxylase (C3H) are essential for the initial steps leading to caffeoyl CoA researchgate.netmdpi.com. Hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT) is involved in the formation of caftaric acid from caffeoyl CoA and tartaric acid researchgate.netmdpi.com. Recent studies have specifically identified and characterized EpCAS in Echinacea purpurea, highlighting its crucial role in the final step of this compound formation by catalyzing the transfer of a caffeoyl group from chlorogenic acid to caftaric acid repec.orgresearchgate.net.

Genetic and Molecular Regulation of Biosynthesis

The accumulation of this compound in plants is subject to genetic and molecular regulation. Transcription factors play a significant role in controlling the expression of genes encoding biosynthetic enzymes. For instance, EpMYB2, an R2R3-type MYB transcription factor in Echinacea purpurea, has been identified as a positive regulator of this compound biosynthesis. nih.govresearchgate.net. EpMYB2 not only directly regulates this compound biosynthetic genes but also positively influences genes in the upstream shikimate pathway nih.govresearchgate.net. The EpMYC2-EpMYB2 module, involving another transcription factor EpMYC2, is implicated in the methyl jasmonate-induced biosynthesis of this compound nih.govresearchgate.net.

Environmental factors and stress can also influence this compound accumulation, often mediated through complex regulatory networks. For example, abscisic acid (ABA) has been shown to enhance this compound accumulation in Taraxacum mongolicum, with SNF1-related protein kinase 2s (SnRK2s) potentially regulating this process by interacting with transcription factors like TmbZIP1 doaj.org. Elicitors, such as methyl jasmonate and silver nanoparticles, have been shown to up-regulate the activities of enzymes in related pathways, leading to enhanced production of phenolic acids, including this compound, in plant cell cultures ndl.go.jpiut.ac.irut.ac.ir.

Biotechnological Approaches for Enhanced this compound Production

Given the demand for this compound, various biotechnological approaches are being explored to enhance its production beyond traditional field cultivation. These methods often involve controlled environments and in vitro systems to optimize growth conditions and stimulate metabolite accumulation.

Hydroponic Cultivation Systems

Hydroponic cultivation offers a controlled environment that can be manipulated to improve the yield of secondary metabolites like this compound. Studies have shown that the type of hydroponic system and nutrient solution composition can significantly impact this compound content in plants like Echinacea and lettuce mdpi.comresearchgate.netscirp.org. For instance, Echinacea angustifolia and E. purpurea grown in Deep Flow Technique (DFT) hydroponic systems have shown higher this compound content compared to other substrates mdpi.com. Optimizing nutrient ratios, such as the NO3-/NH4+ ratio, and using specific growing media in hydroponics have also demonstrated increased accumulation of this compound and other caffeic acid derivatives in Echinacea purpurea researchgate.net.

In Vitro Plant Tissue Culture Systems

In vitro plant tissue culture, including callus cultures and cell suspension cultures, provides a powerful tool for the controlled production of this compound. These systems allow for the manipulation of growth regulators, elicitors, and environmental conditions to optimize metabolite biosynthesis.

Callus cultures of species like Lactuca undulata and Cichorium intybus have been shown to produce this compound, and the production can be enhanced by factors such as plant growth regulators and UV-B irradiation ut.ac.irmdpi.com. In Lactuca undulata callus cultures, UV-B radiation for specific durations (20 and 40 minutes) significantly increased this compound content ut.ac.ir.

Cell suspension cultures have also proven effective for this compound production. Studies on Echinacea purpurea and Lactuca undulata cell suspension cultures have demonstrated that elicitation with silver nanoparticles (AgNPs) can significantly enhance this compound accumulation iut.ac.irresearchgate.net. For example, in L. undulata root cell suspension cultures, treatment with 2 mg/L AgNPs resulted in a high this compound content iut.ac.ir. Similarly, E. purpurea cell suspension cultures treated with AgNPs showed enhanced this compound production researchgate.net. These in vitro systems offer a promising avenue for scalable and controlled production of this compound. researchgate.netresearchgate.net.

Here is a data table summarizing some findings on this compound production in in vitro systems:

Plant SpeciesCulture TypeTreatment/ConditionThis compound Content (mg/g DW)Source
Lactuca undulataCallus CultureUV-B radiation (20 min)6.15 ± 0.292 ut.ac.ir
Lactuca undulataRoot Cell SuspensionAgNPs (2 mg/L, 48h)9.7 ± 0.48 iut.ac.ir
Lactuca undulataLeaf Cell SuspensionAgNPs (2 mg/L, 72h)8 researchgate.net
Echinacea purpureaRoot Cell SuspensionAgNPs (2 mg/L, 48h)9.54 researchgate.net
Cichorium intybusIn vitro regenerated leavesNot specified (compared to in vivo)Higher than in vivo mdpi.com

Chemical Synthesis and Analogues Research

Synthetic Methodologies for Chicoric Acid

Early synthetic approaches to this compound involved the reaction of caffeoyl chloride with tartaric acid isomers. frontiersin.org For instance, L-chicoric acid was synthesized using caffeoyl chloride and D-tartaric acid. frontiersin.org Similarly, D-chicoric acid, L-chicoric acid, and meso-chicoric acid were synthesized using L-tartaric acid, D-tartaric acid, and meso-tartaric acid, respectively. frontiersin.org While these methods were simple, they often resulted in low purity and yields, partly due to the instability of caffeoyl chloride. frontiersin.org

Later optimizations aimed to address these issues. One approach involved protecting the carboxyl groups of tartaric acid and the phenolic hydroxyl groups of caffeic acid through benzylation, followed by esterification and reduction to obtain L-chicoric acid. frontiersin.org However, this route utilized heavy metal salts, raising concerns about production costs and residues. frontiersin.org

Another reported method for synthesizing (-)-chicoric acid involves the reaction of diacetyl caffeic acid with (L)-tartaric acid in the presence of thionyl chloride or oxalyl chloride to yield (-)-tetraacetyl this compound. google.com The acetyl group is then removed in a mixed solution of an acid solution and a water-soluble organic solvent to obtain (-)-chicoric acid. google.com This method reportedly eliminates the protection and deprotection steps of the tartaric acid carboxyl group, offering a simpler and more economical process. google.com Alternative starting materials like methyl caffeate or ethyl caffeate have also been explored for L-chicoric acid synthesis. google.com

Stereoselective Synthesis of this compound Isomers

This compound has two chiral centers, leading to the possibility of different stereoisomers: L-chicoric acid, D-chicoric acid, and meso-chicoric acid. frontiersin.org The stereoselective synthesis of these isomers is important for studying their individual biological activities. Early syntheses using specific tartaric acid isomers (L-, D-, or meso-) aimed to produce the corresponding this compound configurations. frontiersin.org For example, using D-tartaric acid led to the synthesis of L-chicoric acid. frontiersin.org While Thin Layer Chromatography (TLC) has been used to separate L-chicoric acid from meso-chicoric acid, confirming the natural occurrence of meso-chicoric acid requires further investigation. frontiersin.org Research on the stereoselective synthesis of other complex molecules, such as allo-gibberic acid-based aminoalcohol regioisomers, highlights the advanced techniques employed in achieving stereochemical control in synthetic routes. rsc.org

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives have been pursued to potentially improve its properties, such as stability, membrane permeability, and biological activity, or to explore new therapeutic applications. nih.gov Modifications can involve altering the caffeoyl moieties, the tartaric acid core, or the linker between these units. ijpsr.com

One area of research has focused on developing analogues as inhibitors of HIV-1 integrase. nih.govnih.govacs.org Studies have explored modifications to the this compound structure to understand which features are crucial for inhibiting this enzyme. acs.org This has involved synthesizing a series of analogues and evaluating their inhibitory potency. nih.govacs.org

Development of Synthetic Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of this compound relates to its biological effects. By synthesizing a range of analogues with specific structural modifications, researchers can identify the key functional groups and structural features responsible for observed activities. nih.govijpsr.comnih.gov

For example, SAR studies on this compound as an HIV-1 integrase inhibitor have shown that the enantiomeric D-chicoric acid retains inhibitory potency similar to L-chicoric acid. acs.org Furthermore, the removal of one or both carboxylic functionalities from this compound resulted in essentially no loss of inhibitory potency against purified HIV-1 integrase. acs.org

Research has also involved changing the linker between the aryl moiety of this compound and modifying the catechol group with different substituents. ijpsr.com Simplifying the structure to develop "halfmers" with potential HIV integrase inhibitory activity has also been explored. ijpsr.com Studies involving substituted hydroxy cinnamic acids conjugated with different amino acids or thio derivatives have been conducted, with some sulfur-containing analogues showing promising activity against viral load in in vitro studies. ijpsr.com

The synthesis and evaluation of over 70 analogues of this compound as HIV-1 integrase inhibitors aimed to address undesirable properties of the parent compound, such as toxicity, instability, and poor membrane permeability. nih.gov These studies revealed that analogues lacking one carboxyl group and having 3,4,5-trihydroxycinnamoyl sidechains or galloyl-substituted derivatives often exhibited more potent inhibition of HIV replication and end-processing activity than this compound itself. nih.gov Conversely, monocarboxy caffeoyl analogues showed only modest inhibition, and certain dihydroxybenzoyl-substituted compounds were inactive. nih.gov

SAR studies are also being conducted to understand the interaction of this compound and its derivatives with other biological targets, such as bacterial virulence factors like YopH phosphatase. oncotarget.com

Here is a table summarizing some research findings on this compound analogues and their activities:

Analogue TypeStructural ModificationsObserved Activity (Examples)Reference
D-Chicoric acidEnantiomer of L-chicoric acidRetained HIV-1 integrase inhibitory potency acs.org
Monocarboxy analoguesRemoval of one carboxylic acid groupEssentially no loss of HIV-1 integrase inhibitory potency acs.org
Analogues with 3,4,5-trihydroxycinnamoyl sidechainsReplacement of caffeoyl group with 3,4,5-trihydroxycinnamoyl groupPotent inhibition of HIV replication and end-processing nih.gov
Galloyl-substituted derivativesSubstitution with galloyl groupVery potent in vitro and in vivo anti-HIV activity nih.gov
Monocarboxy caffeoyl analoguesRemoval of one carboxylic acid group, retaining caffeoyl groupModest HIV-1 integrase inhibition nih.gov
3,4-dihydroxybenzoyl-substituted compoundsSubstitution with 3,4-dihydroxybenzoyl groupDevoid of activity (in the context of HIV-1 integrase) nih.gov
Sulfur-containing bisaroyl hydrazinesContains sulfur linkerPotent inhibition of HIV integrase in extracellular assays nih.gov
Substituted hydroxy cinnamic acids with thio derivativesConjugation with thio derivative of amino acidsHigh activity against viral load in in vitro studies (K series) ijpsr.com

Extraction, Purification, and Analytical Methodologies Research

Extraction Techniques from Plant Matrices

The extraction of chicoric acid from plant sources is a critical first step that significantly influences the final yield and purity of the compound. Research indicates that the choice of solvent, temperature, and extraction method are paramount. The amount of this compound can vary greatly depending on the plant source, the specific part of the plant used, harvest time, and processing methods. nih.gov

Ethanol (B145695) and methanol (B129727) solutions are commonly employed as extraction solvents. google.com For instance, one method for extracting this compound from the aerial parts of chicory involves using a 40%-70% ethanol or methanol solution. google.com To prevent the degradation of this compound during this process, nitrogen gas can be introduced while stirring. google.com An alternative to lengthy maceration is the use of ultrasound-assisted extraction with a similar solvent composition. google.com Studies have shown that sample preparation can greatly impact quantitative analyses; for example, substituting ethanol with water as the extraction solvent resulted in a greater than 50% loss of this compound. frontiersin.org

In some protocols, water is used as the extraction solvent. One such method involves adding boiling water to ground, freeze-treated chicory root for a short period, followed by cooling and a prolonged steep time. google.com For analytical purposes, such as in hairy root cultures of Echinacea purpurea, a common extraction procedure involves ultrasonication of the ground, freeze-dried sample in a mixture of aqueous methanol (70:30, v/v) and 0.1% phosphoric acid. nih.gov The selection of an appropriate extraction technique is crucial, as it is the foundational stage of chemical analysis and has significant consequences for the results. frontiersin.org

Plant SourceExtraction SolventMethodKey ParametersReference
Chicory (aerial parts)40%-70% Ethanol or MethanolMacerationMaterial-to-liquid ratio: 1:3-1:20 (g/V); Room temperature for 30 hours; Nitrogen atmosphere google.com
Chicory (aerial parts)40%-70% Ethanol or MethanolUltrasound-assistedMaterial-to-liquid ratio: 1:3-1:10 (g/V); 40 minutes google.com
Chicory RootWaterHot water extractionMaterial-to-liquid ratio: 1:2-1:20 (g/V); Extract in boiling water for 2-4.5 mins, then cool to 60°C for 4 hours google.com
Echinacea purpurea (Hairy Roots)70% Methanol / 0.1% Phosphoric AcidUltrasonication30 minutes at room temperature nih.gov

**4.2. Purification Strategies for this compound Enrichment

Following extraction, crude extracts contain numerous impurities, including proteins, tannins, and polysaccharides, which must be removed to enrich the this compound content. google.com Purification is often a multi-step process involving various chromatographic techniques.

Macroporous adsorption resin chromatography is a highly effective and widely used technique for the enrichment and separation of this compound from crude plant extracts. nih.gov This method is considered superior to traditional liquid-liquid extraction due to its efficiency, low cost, reduced solvent consumption, and simple operation. nih.govrsc.org The process involves loading the extract onto a column packed with a suitable resin, which adsorbs the target compound. After washing away impurities, the this compound is desorbed using an appropriate eluting solvent, typically an ethanol-water mixture. buct.edu.cngoogle.com

The choice of resin is critical for optimal separation. Studies have evaluated various resins, with findings indicating that specific types like HPD100 and AB-8 show excellent performance for this compound purification. nih.govbuct.edu.cn The effectiveness of the separation is influenced by parameters such as the pH of the sample solution, flow rate, and the concentration of ethanol in the eluent. buct.edu.cngoogle.com For example, one study found that using HPD100 resin could increase the purity of this compound from 4% in the crude extract to 63%. nih.gov Another process utilizing an unspecified macroporous resin reported a purity increase from 4% to 85% with a recovery rate of approximately 77%. google.com

Resin TypeStarting MaterialKey ConditionsPurity EnhancementReference
HPD100Echinacea purpurea ExtractElution with ethanolFrom 4% to 63% (15.8-fold increase) nih.gov
AB-8Echinacea purpurea ExtractpH 3; Elution with 30% ethanolContent increased nearly 5 times to 20.2% buct.edu.cn
UnspecifiedEchinacea purpurea ExtractpH 2-5; Elution with 10%-30% ethanolFrom 4% to 85% (>21-fold increase) google.com
HPD-100Chicory ExtractElution with 7% (V/V) methanol-waterIntermediate purification step before C-18 chromatography google.com

While macroporous resin chromatography is effective for initial enrichment, achieving very high purity often requires additional chromatographic steps. google.com

pH-Zone-Refining Counter-Current Chromatography (CCC): This technique has been successfully applied to the preparative separation of this compound from Echinacea Purpurea. In one study, a two-phase solvent system of methyl tert-butyl ether-acetonitrile-water was used. By performing two consecutive separations, researchers were able to obtain this compound with a purity of 95.6%. nih.gov

Reversed-Phase Column Chromatography: For producing highly pure this compound, reversed-phase chromatography is often used as a final polishing step. google.com After initial purification with macroporous resin, the enriched extract can be further purified on an ODS (C18) silica (B1680970) gel column. google.comgoogle.com In this method, the extract is loaded onto the column and eluted with a solvent such as a 50% methanol solution. This combined approach of macroporous resin followed by ODS column chromatography has been reported to yield this compound with a purity exceeding 90%. google.com

Analytical Quantification and Identification Methods

Accurate identification and quantification of this compound in various samples are essential for quality control and research. High-performance liquid chromatography (HPLC) is the cornerstone of modern analytical methods for this purpose. frontiersin.orgnih.gov

HPLC is a powerful technique that separates components in a mixture as they pass through a packed column. measurlabs.com For this compound analysis, reversed-phase columns, particularly C18 columns, are most commonly used. nih.govgoogle.com

The separation is achieved using a mobile phase, which is typically a gradient mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like methanol or acetonitrile. nih.govgoogle.com

Diode-Array Detector (DAD): The DAD (also known as a Photo Diode Array or PDA detector) is a type of UV-Vis detector that measures the absorbance of the eluate across a spectrum of wavelengths simultaneously. measurlabs.com This provides not only quantification at a specific wavelength (this compound is often detected around 330 nm) but also UV spectral information that aids in peak identification and purity assessment. google.commdpi.com While DAD is robust, it does not provide structural information on its own, which can limit definitive identification in complex matrices. pjoes.com

Mass Spectrometer (MS) Detector: Coupling HPLC with an MS detector provides mass information, which is highly specific and allows for more confident identification of compounds. nih.gov The MS detector ionizes the molecules eluting from the column and separates them based on their mass-to-charge ratio. measurlabs.com This combination (HPLC-MS) is invaluable for confirming the identity of this compound, especially when analyzing complex extracts containing isomers or related compounds. frontiersin.orgnih.gov

Column TypeMobile PhaseDetectorWavelengthApplicationReference
Waters C18 (250mm x 4.6mm, 5µm)Methanol and 0.2% Formic acid solution (gradient)UV330 nmPurity analysis of purified product google.com
C18 (Macherey-Nagel)Acetonitrile and 0.1% Phosphoric acid (70:30 v/v)HPLC (detector not specified)230 nmQuantification in E. purpurea hairy roots nih.gov
C18Acetonitrile and 0.1% Phosphoric acidPDA280, 320, 370 nmQuantification in chicory and lucerne extracts mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or HPLC-MS/MS) is an even more powerful analytical method that offers very high sensitivity and selectivity. nih.gov This technique involves two stages of mass analysis. The first stage selects the parent ion of the target molecule (this compound), which is then fragmented. The second stage analyzes the resulting fragment ions. This process, known as selected reaction monitoring (SRM), allows for highly specific detection and quantification, even at very low concentrations in complex biological matrices like plasma. nih.govcnrs.fr

An LC-MS/MS method has been developed and validated for the determination of this compound in rat plasma and various tissues, using ferulic acid as an internal standard. nih.gov This highly sensitive method was successfully applied to study the pharmacokinetics, tissue distribution, and plasma protein binding of this compound, demonstrating its suitability for advanced biological research. nih.gov

Molecular and Cellular Mechanisms of Action Research

Antioxidant Mechanisms

Chicoric acid's antioxidant capabilities are multifaceted, involving direct scavenging of reactive species and modulation of endogenous antioxidant defense systems. researchgate.net

This compound has demonstrated potent efficacy as a reactive oxygen species (ROS) scavenger. plos.org Research in various cell models has shown that it significantly reduces the accumulation of intracellular ROS under both normal (basal) and oxidative stress conditions. plos.org For instance, in L6 myotubes, this compound dose-dependently decreased ROS levels. plos.org In human umbilical vein endothelial cells (HUVECs), pretreatment with this compound effectively inhibited ROS formation induced by oxidized low-density lipoprotein (oxLDL). nih.govoncotarget.com Studies have also shown its ability to counteract ROS generation stimulated by high glucose and palmitate. plos.org This direct antioxidant action is a primary mechanism by which it protects cells from oxidative insults. researchgate.netresearchgate.net

Beyond direct scavenging, this compound enhances the body's own antioxidant defenses by upregulating the activity and expression of key antioxidant enzymes. researchgate.netresearchgate.net Research has consistently shown that treatment with this compound leads to increased activity of enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx). researchgate.netplos.org Concurrently, it elevates the levels of glutathione (GSH), a critical non-enzymatic antioxidant. researchgate.netrsc.org For example, studies on L6 myotubes and Caco-2 cells observed a significant rise in the activities of these protective enzymes following this compound exposure. researchgate.netplos.org Specifically, it has been found to increase the protein expression of manganese superoxide dismutase (MnSOD), a mitochondrial-specific isoform. plos.orgphytopharmajournal.com This enhancement of the cellular antioxidant arsenal (B13267) contributes significantly to its protective effects against oxidative stress. rsc.org

Table 1: Effect of this compound on Antioxidant Enzyme Activity

Cell/Animal Model Stressor Enzyme/Molecule Observed Effect Reference
L6 Myotubes Basal/High Glucose/Palmitate GPx, SOD, MnSOD Increased activity and expression plos.org
C57BL/6J Mice D-galactose CAT, GSH Significantly elevated in serum rsc.org
Caco-2 Cells Mesotrione GPx, CAT, SOD Higher activity compared to control researchgate.net
HFD-fed Mice High-Fat Diet SOD Increased serum activity nih.gov
Rats DSS Antioxidant Enzymes Increased activity nih.gov

A pivotal mechanism underlying this compound's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. researchgate.netrsc.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. acs.org Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). acs.org

Research, including molecular modeling studies, indicates that this compound can interact with Keap1, leading to the release of Nrf2. acs.orgacs.orgnih.gov Once freed, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of its target genes, and initiates their transcription. researchgate.netacs.org This leads to the upregulation of crucial phase II detoxification and antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). acs.orgacs.orgnih.gov This activation has been demonstrated in various models, including BV-2 microglial cells and in the brains of mice, confirming the importance of the Nrf2 pathway in this compound's neuroprotective and antioxidant functions. nih.govacs.org

By mitigating ROS levels and bolstering antioxidant defenses, this compound effectively protects cells from various forms of oxidative damage. rsc.org Studies have documented its ability to shield cells from lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes. rsc.orgmdpi.com This is often quantified by a reduction in malondialdehyde (MDA) levels, a key biomarker of lipid peroxidation. rsc.orgnih.gov Furthermore, this compound has been shown to protect against oxidative stress-induced DNA strand breaks and to preserve cell viability in the face of potent oxidants like hydrogen peroxide (H₂O₂). nih.govnih.govrsc.org In neurodegenerative disease models, it has been observed to attenuate neuron damage caused by oxidative insults. rsc.orgrsc.org

Mitochondria are both a primary source of and a major target for ROS. This compound has been shown to play a crucial role in preserving mitochondrial integrity and function during oxidative stress. acs.org A key finding is its ability to prevent the collapse of the mitochondrial membrane potential (MMP), a critical event that can trigger apoptosis or programmed cell death. nih.govnih.govnih.govnih.gov By stabilizing the MMP, this compound helps maintain mitochondrial energy production and prevents the release of pro-apoptotic factors like cytochrome c. nih.gov Additionally, this compound promotes mitochondrial biogenesis, the process of generating new mitochondria. plos.org This effect is linked to the upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. plos.org

Anti-inflammatory Mechanisms

This compound exhibits potent anti-inflammatory effects by targeting key signaling pathways that orchestrate the inflammatory response. frontiersin.orgnih.govnih.gov Its mechanisms are closely intertwined with its antioxidant properties, as oxidative stress is a known trigger for inflammation. acs.org

A primary target of this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.govnih.govselleckchem.com NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov Studies have demonstrated that this compound can inhibit the activation of NF-κB in various cell types, including endothelial cells and microglial cells. nih.govnih.govnih.gov This inhibition prevents the transcription of a cascade of inflammatory mediators.

Consequently, this compound treatment leads to a significant reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govresearchgate.net It also downregulates the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing nitric oxide and prostaglandins, respectively. nih.govresearchgate.net Furthermore, this compound has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which often acts upstream to regulate NF-κB activation. nih.govacs.org This comprehensive suppression of key inflammatory pathways underscores its potential as an anti-inflammatory agent. nih.govresearchgate.net

Table 2: Effect of this compound on Inflammatory Markers

Cell/Animal Model Inducer Marker Observed Effect Reference
Mouse Brain / BV2 Microglia Lipopolysaccharide (LPS) iNOS, COX-2, IL-1β, TNF-α Reduced levels nih.govresearchgate.net
HUVECs Oxidized LDL (oxLDL) NF-κB Activation Attenuated nih.govnih.gov
Bovine Keratinocytes Lipopolysaccharide (LPS) IL-1β, IL-6, TNF-α Decreased levels nih.gov
Rats Dextran sulfate (B86663) sodium (DSS) IL-1β, TNF-α, MPO, COX-2, PGE2 Significantly decreased nih.govresearchgate.net
C57BL/6J Mice Lipopolysaccharide (LPS) NF-κB Activation Down-regulated nih.gov

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. This compound has been consistently shown to suppress the expression and secretion of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

In a study using bovine lamellar keratinocytes stimulated with lipopolysaccharide (LPS), this compound treatment significantly decreased the concentration of TNF-α, IL-6, and IL-1β in a dose-dependent manner. nih.gov Similarly, in human C28/I2 chondrocytes induced with TNF-α, this compound treatment markedly suppressed the overproduction of IL-1β and IL-6. researchgate.netnih.gov Further research on THP-1-derived macrophages stimulated by monosodium urate (MSU) crystals, a model for gouty arthritis, demonstrated that this compound reduced the levels of inflammatory genes such as IL-1β and TNF-α. nih.govnih.govresearchgate.net In models of cerebral ischemia-reperfusion injury, this compound also suppressed levels of inflammatory factors like TNF-α and IL-1β. nih.gov This consistent downregulation of critical pro-inflammatory cytokines across various cell types and inflammatory stimuli highlights a primary mechanism of this compound's anti-inflammatory action. researchgate.netmdpi.comnii.ac.jp

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cell ModelInflammatory StimulusCytokines InhibitedKey FindingsReference
Bovine Lamellar KeratinocytesLipopolysaccharide (LPS)TNF-α, IL-6, IL-1βThis compound reduced LPS-induced inflammatory cytokine production in a dose-dependent manner. nih.gov
Human C28/I2 ChondrocytesTumor Necrosis Factor-alpha (TNF-α)IL-1β, IL-6, IL-12Significantly suppressed the overproduction of multiple pro-inflammatory cytokines. researchgate.netnih.gov
THP-1-Derived MacrophagesMonosodium Urate (MSU) CrystalsIL-1β, TNF-αReduced the levels of downstream inflammatory genes associated with gouty arthritis. nih.govresearchgate.net
Rat Model of Cerebral IschemiaMiddle Cerebral Artery Occlusion (MCAO)TNF-α, IL-1βSuppressed the production of inflammatory factors in brain tissue following injury. nih.gov

Inhibition of NF-κB Signaling Pathway Activation

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). selleckchem.com The inhibitory effects of this compound on cytokine production are largely mediated through its modulation of the NF-κB signaling pathway.

Research has shown that this compound can prevent the activation of NF-κB. nih.govnih.gov In MSU-stimulated macrophages, this compound treatment markedly inhibited the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.govresearchgate.net By preventing IκBα degradation, this compound blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of NF-κB target genes. nih.govinabj.org This mechanism has been observed in various models, including bovine keratinocytes, human endothelial cells, and in contexts of nonalcoholic fatty liver disease and osteoarthritis. nih.govresearchgate.netnih.govnih.gov The consistent inhibition of NF-κB activation positions it as a central element in the anti-inflammatory activity of this compound. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., p38 MAPK, JNK, ERK1/2)

Mitogen-Activated Protein Kinases (MAPKs) are a group of signaling proteins, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase 1/2 (ERK1/2), that play a critical role in cellular responses to external stressors, including inflammation. This compound has been found to modulate these pathways to exert its anti-inflammatory effects.

In bovine lamellar keratinocytes stimulated by LPS, this compound inhibited the activation of the MAPK pathway by down-regulating the expression of key upstream proteins. nih.gov Specifically, it was shown to down-regulate the expression of phosphorylated ERK (p-ERK) and phosphorylated p38 (p-p38). nih.gov In a model of cerebral ischemia-reperfusion injury, this compound significantly suppressed the MCAO-induced promotion of p38-MAPK and c-Jun protein expression. nih.gov Furthermore, studies on 3T3-L1 preadipocytes revealed that p38 MAPK, JNK, and ERK1/2 signaling pathways were involved in this compound-induced apoptosis. figshare.com This modulation of MAPK signaling demonstrates that this compound can interfere with inflammatory processes at multiple levels upstream of cytokine production. nih.gov

Suppression of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex within the cell that, upon activation, triggers the maturation of the pro-inflammatory cytokine IL-1β and induces a form of inflammatory cell death known as pyroptosis. frontiersin.org this compound has been shown to effectively suppress the activation of the NLRP3 inflammasome.

In studies using macrophages stimulated with MSU crystals, this compound was found to alleviate the inflammatory response by reducing NLRP3 inflammasome activation. nih.govnih.govresearchgate.net This effect is directly linked to its ability to inhibit the NF-κB signaling pathway, which is a critical priming step for NLRP3 inflammasome activation. nih.gov More recent research in a model of acute lung injury (ALI) further confirmed that this compound alleviates inflammation by inhibiting NLRP3-mediated pyroptosis. worldscientific.com It achieves this by attenuating mitochondrial damage and suppressing the production of reactive oxygen species (ROS), which are known triggers for NLRP3 activation. worldscientific.com

Table 2: this compound's Impact on Inflammatory Signaling Pathways

PathwayModel SystemKey EffectMechanismReference
NF-κB THP-1 MacrophagesInhibition of ActivationSuppressed the degradation of IκBα, preventing p65 nuclear translocation. nih.govnih.govresearchgate.net
MAPK Bovine KeratinocytesInhibition of ActivationDown-regulated the phosphorylation of ERK and p38. nih.gov
NLRP3 Inflammasome THP-1 Macrophages, ALI modelsSuppression of ActivationReduced activation via NF-κB inhibition and attenuation of mitochondrial damage. nih.govresearchgate.networldscientific.com

Attenuation of Inflammation-Induced Apoptosis

Chronic inflammation can lead to cellular damage and programmed cell death, or apoptosis. This compound has demonstrated protective effects by mitigating inflammation-induced apoptosis. In human endothelial cells exposed to oxidized low-density lipoprotein (oxLDL), a factor in atherosclerosis, this compound was found to mitigate apoptotic features. nih.govnih.govelsevierpure.com

The mechanisms involve the regulation of key apoptotic proteins. This compound treatment was shown to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax in TNF-α-stimulated chondrocytes. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio prevents the breakdown of the mitochondrial membrane potential and the subsequent release of cytochrome c. figshare.com Consequently, this compound inhibits the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govfigshare.com These findings indicate that this compound not only reduces the inflammatory stimuli but also directly interferes with the cellular machinery of apoptosis.

Immunomodulatory Mechanisms

Beyond its direct anti-inflammatory effects, this compound also exhibits immunomodulatory properties, meaning it can influence and modify the activity of the immune system. This is particularly evident in its effects on macrophages, which are critical cells in both innate and adaptive immunity.

Enhancement of Macrophage Phagocytic Activity

Phagocytosis is the process by which immune cells like macrophages engulf and destroy pathogens, cellular debris, and foreign particles. science.gov Enhancing this activity is a key aspect of boosting the innate immune response. This compound has been shown to have immunostimulatory properties by promoting macrophage phagocytic activity. nih.govnih.gov

Studies using standardized extracts of Echinacea purpurea, which are rich in this compound, have demonstrated a significant stimulation of the immune response in RAW 264.7 macrophage cells. nih.gov The extract markedly improved the phagocytosis of macrophages in vitro. nih.gov This suggests that this compound can enhance the ability of these key immune cells to scavenge foreign invaders, thereby bolstering the body's first line of defense. nih.govjapsonline.com

Modulation of Lymphocyte Proliferation and Activity

This compound has been observed to exert significant influence on the proliferation and activity of lymphocytes, key cells in the adaptive immune system. Research in animal models has demonstrated that this compound can restore diminished immune responses. In studies involving chronically stressed mice, administration of this compound led to a notable increase in lymphocyte proliferation. rsc.org This was accompanied by a rise in the populations of crucial T lymphocyte subsets, including CD3+, CD4+, and CD8+ T cells. rsc.org

The mechanism behind this enhanced T cell activity involves the modulation of co-stimulatory molecules. This compound has been shown to upregulate the expression of the CD28 receptor on T cells, a critical signal for T cell activation and survival. rsc.org Concurrently, it downregulates the expression of Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), a receptor that acts as a negative regulator or checkpoint for T cell activation. rsc.org By altering the balance of these co-stimulatory and inhibitory signals, this compound effectively lowers the threshold for T cell activation, leading to a more robust proliferative response. Further research has also confirmed that this compound extracted from Echinacea purpurea can significantly enhance the proliferation of peripheral blood mononuclear cells. pharmaceuticalintelligence.com

Regulation of Natural Killer (NK) Cell Cytotoxicity

Natural Killer (NK) cells are a component of the innate immune system, functioning as cytotoxic lymphocytes that can eliminate infected or cancerous cells without prior sensitization. The cytotoxic activity of NK cells is a significant indicator of the potency of an immune response. pharmaceuticalintelligence.com

Influence on Cytokine Release from Immune Cells

This compound demonstrates a significant, though context-dependent, influence on the release of cytokines from immune cells. Cytokines are signaling proteins that are crucial for regulating the nature and intensity of immune responses. pharmaceuticalintelligence.com

In a murine model of chronic stress, this compound was found to augment the Th1 cytokine profile, which is critical for cell-mediated immunity. It stimulated the production of Interleukin-12 (IL-12), Interferon-gamma (IFN-γ), and Interleukin-2 (IL-2). rsc.org In the same model, it suppressed the levels of Interleukin-10 (IL-10), an anti-inflammatory cytokine that can dampen Th1 responses. rsc.org

Conversely, in different experimental settings, this compound shows anti-inflammatory effects through cytokine modulation. In a model of lipopolysaccharide (LPS)-induced inflammation in yak peripheral blood mononuclear cells, this compound significantly decreased the secretion and mRNA expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). semanticscholar.org Similarly, studies on RAW 264.7 murine macrophage cells showed that an extract containing this compound stimulated the release of TNF-α, IL-6, and IL-1β, which is indicative of macrophage activation. pharmaceuticalintelligence.com This suggests that this compound's effect on cytokine release is not universally stimulatory or inhibitory, but rather modulatory, potentially helping to restore balance in an immune-compromised state or dampen excessive inflammation.

Table 1: Effect of this compound on Cytokine Release in Different Research Models

Model System Cytokine Observed Effect Reference
Chronically Stressed Mice IL-12 Stimulated rsc.org
IFN-γ Stimulated rsc.org
IL-2 Stimulated rsc.org
IL-10 Suppressed rsc.org
LPS-stimulated Yak PBMC IL-1β Reduced semanticscholar.org
IL-6 Reduced semanticscholar.org
TNF-α Reduced semanticscholar.org
RAW 264.7 Macrophages TNF-α Stimulated pharmaceuticalintelligence.com
IL-6 Stimulated pharmaceuticalintelligence.com
IL-1β Stimulated pharmaceuticalintelligence.com

Crosstalk with AMPK Signaling in Immune Modulation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis that has also been implicated in the control of inflammation. Research indicates that the immune-modulating effects of this compound are, in part, mediated through its interaction with the AMPK signaling pathway. pharmaceuticalintelligence.comnih.gov

This compound has been identified as a potent activator of the AMPK pathway in various cell types. nih.govnih.gov Activation of AMPK can trigger downstream signaling cascades that mitigate oxidative stress and inflammation. pharmaceuticalintelligence.com The crosstalk between AMPK activation and immune modulation by this compound is particularly evident in its anti-inflammatory actions. For instance, this compound has been shown to exert anti-inflammatory effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and Nuclear Factor-kappa B (NF-κB) signaling pathways in chondrocytes. nih.gov The AMPKα-Akt signaling axis appears to be a key target, where this compound's ability to activate AMPK contributes to the subsequent modulation of Akt and a reduction in inflammatory responses. pharmaceuticalintelligence.com This suggests that this compound can leverage a primary metabolic signaling pathway (AMPK) to enact its immunomodulatory and anti-inflammatory functions.

Metabolic Regulation Mechanisms

Promotion of Glucose Uptake in Cellular Models

This compound has demonstrated a significant ability to promote glucose uptake in cellular models, a key process in maintaining glucose homeostasis. Studies utilizing L6 myotubes, a cell line derived from rat skeletal muscle, have shown that this compound stimulates glucose uptake. nih.gov This effect is also observed in other cell types, such as HepG2 liver cells. rsc.org

The primary mechanism underlying this effect is the activation of AMPK. rsc.orgpharmaceuticalintelligence.com Once activated by this compound, AMPK initiates downstream signaling that facilitates the translocation of Glucose Transporter Type 4 (GLUT4) to the cell membrane. pharmaceuticalintelligence.com GLUT4 is the principal insulin-regulated glucose transporter found in muscle and adipose tissue. Its movement to the cell surface is the rate-limiting step for glucose uptake into these cells. By stimulating this AMPK-mediated process, this compound effectively enhances the capacity of cells to absorb glucose from the surrounding environment. pharmaceuticalintelligence.comnih.gov

Modulation of Insulin (B600854) Signaling Pathways (e.g., Akt Phosphorylation, PI3K Activity)

This compound modulates key components of the insulin signaling pathway, which is crucial for metabolic regulation. Its effects are complex and appear to involve multiple signaling nodes, including Protein Kinase B (Akt) and Phosphatidylinositol 3-kinase (PI3K).

Research has shown that this compound can trigger the phosphorylation and activation of Akt, a central protein in the insulin signaling cascade that promotes glucose uptake and glycogen (B147801) synthesis. pharmaceuticalintelligence.com This activation is often downstream of AMPK activation; studies have confirmed that inhibiting AMPK reduces the this compound-induced phosphorylation of Akt. pharmaceuticalintelligence.com However, other research in L6 myotubes has shown that this compound can inhibit the insulin/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govresearchgate.net This suggests a modulatory role, potentially dampening a hyperactive pathway in states like insulin resistance while promoting basal signaling.

Furthermore, this compound has been found to inhibit the PI3K/Akt pathway in certain contexts, such as in tumor necrosis factor-alpha (TNF-α)-induced inflammation in human chondrocytes. nih.gov Since PI3K is a critical upstream activator of Akt, its inhibition by this compound represents a significant point of control over the pathway. This dual ability to both stimulate and inhibit components of the PI3K/Akt pathway in different cellular environments underscores its function as a modulator rather than a simple activator or inhibitor.

Table 2: Modulation of Insulin Signaling Pathway Components by this compound

Cellular Model Signaling Component Observed Effect Reference
Insulin-sensitive cells AMPKα Activated pharmaceuticalintelligence.com
Akt Phosphorylation (Activation) pharmaceuticalintelligence.com
L6 Myotubes Insulin/Akt/mTOR pathway Inhibited nih.govresearchgate.net
Human Chondrocytes (C28/I2) PI3K/Akt pathway Inhibited nih.gov
HepG2 Cells AMPK Phosphorylation (Activation) rsc.org

Activation of AMP-Activated Protein Kinase (AMPK) α-Dependent Pathways

This compound has been identified as a potent activator of the 5'-AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism. nih.govnih.gov Research in L6 myotubes demonstrated that this compound stimulates the AMPK pathway, leading to a cascade of metabolic events. nih.govnih.gov This activation is crucial for its observed effects on glucose and lipid metabolism. Studies in C2C12 myotubes further confirmed that this compound significantly increases the phosphorylation of AMPKα. researchgate.net This phosphorylation is a key step in activating AMPK. The activation of AMPK by this compound appears to be independent of the liver kinase B1 (LKB1), a known upstream kinase of AMPK. nih.gov

The activation of AMPKα by this compound triggers downstream signaling, notably enhancing the phosphorylation of protein kinase B (Akt), which is critical for the translocation of glucose transporter type 4 (GLUT4) to the cell membrane. researchgate.netpharmaceuticalintelligence.com This process facilitates increased glucose uptake into cells, an effect observed to be independent of insulin. researchgate.net Inhibition of AMPK activity has been shown to diminish the this compound-induced phosphorylation of Akt, confirming the essential role of AMPK in mediating these metabolic effects. pharmaceuticalintelligence.com By targeting the AMPKα-Akt signaling axis, this compound improves glucose metabolism. pharmaceuticalintelligence.com

Associated features of AMPK activation by this compound include the inhibition of the mammalian target of rapamycin (mTOR) pathway and the phosphorylation of acetyl-CoA carboxylase (ACC) at Ser-79, which is expected to lower malonyl-CoA levels and stimulate fatty acid oxidation. nih.govnih.gov

Table 1: Effects of this compound on AMPKα-Dependent Pathways

Cell/Animal Model Key Finding Downstream Effect Reference
L6 MyotubesStimulated the AMPK pathway.Inhibition of the insulin/Akt/mTOR pathway. nih.govnih.gov
C2C12 MyotubesIncreased phosphorylation of AMPKα.Enhanced glucose uptake and phosphorylation of Akt. researchgate.net
Insulin-Resistant CellsMediated glucose uptake via AMPKα activation.Triggered activation of Akt for GLUT4 translocation. pharmaceuticalintelligence.com

Regulation of Hepatic Glucose Homeostasis (e.g., Glycolysis and Gluconeogenesis Related Genes)

This compound plays a significant role in regulating hepatic glucose homeostasis by modulating the balance between glycolysis and gluconeogenesis. researchgate.net In diabetic mice, treatment with this compound was found to regulate this balance, contributing to the inhibition of hepatic injury. researchgate.netrsc.org The underlying mechanism is closely linked to its ability to activate the AMPK pathway. researchgate.netrsc.org

In high glucose-induced HepG2 cells, a model for hepatocyte injury, this compound regulated glucose metabolism by increasing the phosphorylation of AMPK and glycogen synthase kinase-3β (GSK-3β), which in turn stimulates glycogen synthesis and glucose uptake. researchgate.net Research indicates that this compound can act as a biological clock regulator, influencing glucose metabolism-related genes such as Glucokinase (Gck), Phosphoenolpyruvate carboxykinase (Pepck), and Glucose-6-phosphatase (G6pc) in a manner dependent on the clock gene Bmal1. nih.gov By influencing these key enzymes, this compound can suppress hepatic glucose production. The regulation of these pathways helps to improve insulin resistance and protect against hepatic injury in diabetic states. researchgate.netrsc.org

Table 2: this compound's Impact on Hepatic Glucose Homeostasis

Model Effect Key Genes/Proteins Modulated Reference
Diabetic C57BL/6J MiceRegulated the balance of gluconeogenesis and glycolysis.AMPK researchgate.netrsc.org
Glucosamine-induced HepG2 CellsRegulated glucose metabolism and stimulated glycogen synthesis.Phospho-AMPK, Phospho-GSK-3β researchgate.net
Circadian Rhythm Disorder Mouse ModelRestored expression levels of clock genes and glucose metabolism genes.Bmal1, Per2, Cry2, Gck, Pepck, G6pc nih.gov

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both the insulin and leptin signaling pathways, making it a significant target for therapies aimed at treating type II diabetes and obesity. nih.govnih.gov PTP1B acts by dephosphorylating the activated insulin receptor and its substrates, which attenuates the cellular response to insulin. nih.gov It also dephosphorylates Janus kinase 2 (JAK2) in the leptin pathway. nih.gov

Research combining steady-state inhibition kinetics, solution nuclear magnetic resonance experiments, and molecular dynamics simulations has demonstrated that this compound functions as a competitive inhibitor of PTP1B. nih.govnih.govacs.orgunibo.it Unlike some predictions that suggested it might be an allosteric inhibitor, these studies confirm that this compound binds directly to the active site of the PTP1B enzyme. nih.govnih.govacs.orgunibo.it This competitive inhibition mechanism prevents the enzyme from acting on its natural substrates, thereby enhancing insulin signaling. The inhibition of PTP1B by this compound and other caffeoyl derivatives is dose-dependent. cambridge.org

Table 3: Research Findings on PTP1B Inhibition by this compound

Research Method Finding Mechanism of Action Reference
Steady-State Inhibition KineticsThis compound is an inhibitor of PTP1B.Competitive Inhibition nih.govnih.gov
Solution NMR ExperimentsConfirmed binding to PTP1B.Binds in the active site. nih.govnih.gov
Molecular Dynamics SimulationsPredicted binding location and interaction.Binds in the active site, altering enzyme dynamics. nih.govacs.orgunibo.it

Influence on Mitochondrial Function in Metabolic Homeostasis

This compound exerts a significant influence on mitochondrial function, which is critical for metabolic homeostasis. In L6 myotubes, this compound was found to increase mitochondrial biogenesis. nih.govnih.govplos.org This was evidenced by increased activities of mitochondrial enzymes such as complex II and citrate (B86180) synthase, along with the up-regulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) mRNA expression. nih.govnih.govplos.org PGC-1α is a master regulator of mitochondrial biogenesis.

Furthermore, this compound contributes to the protection of mitochondria against oxidative damage. nih.govnih.gov This is achieved through the up-regulation of manganese superoxide dismutase (MnSOD) protein expression, a key mitochondrial antioxidant enzyme. nih.govnih.govplos.org In studies involving SH-SY5Y neuronal cells, this compound was shown to significantly improve mitochondrial function in the face of inflammation-induced stress. nih.gov This neuroprotective effect is linked to its ability to enhance the phosphorylation of AMPK and increase the expression of PGC-1α and Sirtuin 1 (SIRT1), thereby promoting energy metabolism and protecting neurons. nih.gov In BV-2 microglial cells, this compound was also observed to reverse mitochondrial dysfunction induced by lipopolysaccharide (LPS). nih.gov

Table 4: Effects of this compound on Mitochondrial Function

Cell Model Observed Effect Key Molecular Markers Reference
L6 MyotubesIncreased mitochondrial biogenesis and protection against oxidative damage.Upregulation of PGC-1α mRNA, MnSOD protein; Increased complex II and citrate synthase activity. nih.govnih.govplos.org
SH-SY5Y NeuronsImproved mitochondrial function and promoted energy metabolism.Increased expression of PGC-1α, SIRT1; Enhanced phosphorylation of AMPK. nih.gov
BV-2 MicrogliaReversed mitochondrial dysfunction.Not specified. nih.gov

Anti-adipogenic Effects and Induction of Apoptosis in Preadipocytes

This compound has demonstrated significant anti-adipogenic effects, primarily through the induction of apoptosis in preadipocytes. nih.gov In a study using 3T3-L1 preadipocytes, this compound was shown to inhibit cell viability and trigger apoptosis. nih.gov The apoptotic process was characterized by morphological changes such as chromatin condensation and biochemical markers like the cleavage of poly ADP-ribose-polymerase (PARP). nih.gov

The mechanism of apoptosis induced by this compound is mitochondria-dependent. nih.gov This is supported by observations of a loss in mitochondrial membrane potential (MMP), dysregulation of the Bax/Bcl-2 protein ratio (favoring the pro-apoptotic Bax), the release of cytochrome c from mitochondria into the cytosol, and subsequent activation of caspase-3. nih.gov Furthermore, the induction of apoptosis involves the generation of reactive oxygen species (ROS) and the modulation of the PI3K/Akt and MAPK (p38 MAPK, JNK, and ERK1/2) signaling pathways. nih.gov The use of an antioxidant, N-acetylcysteine (NAC), was found to significantly block the cell death induced by this compound, confirming the critical role of ROS in this process. nih.gov In a separate study on human primary visceral preadipocytes, treatment with a compound mixture including this compound during differentiation was shown to increase cell lipolysis. nih.govresearchgate.net

Table 5: Pro-Apoptotic Effects of this compound on 3T3-L1 Preadipocytes

Apoptotic Event Observation Signaling Pathway Implicated Reference
Cell ViabilityInhibitedROS-mediated PI3K/Akt and MAPK nih.gov
Nuclear MorphologyChromatin Condensation- nih.gov
Mitochondrial IntegrityLoss of Mitochondrial Membrane Potential, Cytochrome c ReleaseMitochondria-Dependent Pathway nih.gov
Protein RegulationPARP Cleavage, Bax/Bcl-2 Dysregulation, Caspase-3 Activation- nih.gov
Oxidative StressGeneration of Reactive Oxygen Species (ROS)ROS-mediated signaling nih.gov

Neuroprotective Mechanisms

Attenuation of Neuroinflammation and Glial Activation

This compound exhibits neuroprotective properties by effectively attenuating neuroinflammation, a process in which the activation of glial cells like microglia plays a central role. nih.govcapes.gov.br Systemic inflammation, induced by agents such as lipopolysaccharide (LPS), can lead to neuroinflammation, cognitive impairment, and the pathological processes of amyloidogenesis. capes.gov.br

Research has shown that this compound can prevent LPS-induced memory impairment and neuronal loss in mice. capes.gov.br It achieves this by down-regulating the overactivation of glial cells. capes.gov.br The molecular mechanism involves the suppression of key inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govcapes.gov.br By inhibiting the NF-κB pathway, this compound reduces the expression of NF-κB's downstream target genes, which include inflammatory mediators and cytokines such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in both mouse brains and BV-2 microglial cells. capes.gov.br

Furthermore, this compound attenuates LPS-induced oxidative stress in microglia by activating the Keap1/Nrf2 transcriptional pathway, which leads to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). nih.gov

Table 6: Anti-Neuroinflammatory Effects of this compound

Model System Effect Mechanism of Action Reference
LPS-treated C57BL/6J MicePrevented memory impairment, neuronal loss, and amyloidogenesis.Down-regulated glial overactivation by inhibiting MAPK and NF-κB pathways. capes.gov.br
BV-2 Microglial CellsReduced levels of iNOS, COX-2, IL-1β, TNF-α.Suppressed NF-κB transcriptional pathway. capes.gov.br
LPS-treated BV-2 Microglia & Mouse BrainAttenuated oxidative stress and inflammation.Activated Keap1/Nrf2 signaling; inhibited NF-κB and MAPK pathways. nih.gov

Protection Against Neuronal Damage and Apoptosis

This compound has demonstrated significant neuroprotective properties by mitigating neuronal damage and inhibiting apoptosis in various experimental models. Research indicates that its mechanisms are closely associated with combating oxidative stress and inflammation. In studies using D-galactose-induced aging in mice, this compound treatment attenuated neuron damage in the hippocampus. rsc.orgrsc.org This neuroprotective effect is linked to its ability to reduce the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). rsc.orgrsc.org

Furthermore, this compound has been shown to directly counter cellular apoptosis. In SH-SY5Y neuroblastoma cells subjected to oxidative stress (induced by H₂O₂), this compound supplementation ameliorated cell apoptosis. rsc.org The underlying mechanism involves the activation of the Nrf2 antioxidative defense system, which helps in balancing the cellular redox status and reversing mitochondrial dysfunction. rsc.orgrsc.org In models of neuroinflammation, where SH-SY5Y cells were exposed to a microglial conditioned culture medium, this compound inhibited apoptosis and promoted the formation of autophagic vesicles, suggesting a role in cellular cleanup processes that prevent cell death. nih.gov It also improves neuron survival by enhancing mitochondrial function and regulating energy metabolism, which are critical for preventing apoptotic pathways from being initiated. nih.gov Studies also show that this compound can prevent neuronal loss in mice subjected to lipopolysaccharide (LPS)-induced systemic inflammation. nih.gov

Table 1: Research Findings on this compound's Protection Against Neuronal Damage and Apoptosis

Experimental Model Key Findings References
D-galactose-treated mice Attenuated neuron damage in the hippocampus; reduced levels of TNF-α and IL-1β. rsc.orgrsc.org
H₂O₂-induced SH-SY5Y cells Ameliorated cell apoptosis; activated the Nrf2 antioxidative defense system. rsc.org
Microglial Conditioned Medium (MCM)-treated SH-SY5Y cells Inhibited apoptosis; promoted autophagic vesicle formation; improved mitochondrial function and energy metabolism. nih.gov
Lipopolysaccharide (LPS)-treated mice Prevented neuronal loss. nih.gov

Modulation of the Microbiota-Gut-Brain Axis in Neurological Models

Recent research highlights the role of this compound in neuroprotection through its influence on the microbiota-gut-brain axis, a complex bidirectional communication system. biorxiv.orgnih.govnih.gov Studies, particularly in mouse models of Parkinson's disease (PD) induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), have shown that gastrointestinal abnormalities and gut microbial imbalance are linked to the disease's pathogenesis. biorxiv.org

Oral administration of this compound has been found to significantly prevent MPTP-induced microbial dysbiosis. nih.gov It helps restore the composition of the gut microbiota towards a healthier state. nih.govresearchgate.net Specifically, 16S rRNA sequencing revealed that this compound treatment decreased the relative abundance of the phylum Bacteroidetes while increasing the phylum Firmicutes. nih.govresearchgate.net At the genus level, it reduced populations of Parabacteroides and increased beneficial genera such as Lactobacillus and Ruminiclostridium. nih.gov This modulation of gut flora is associated with the restoration of normal short-chain fatty acid (SCFA) production and the promotion of colonic epithelial integrity, preventing gut hyperpermeability. biorxiv.orgnih.govresearchgate.netbiorxiv.org By alleviating gut inflammation and improving gut barrier function, this compound can reduce the translocation of inflammatory molecules like lipopolysaccharides (LPS) into circulation, thereby mitigating neuroinflammation in the brain. researchgate.netnih.gov

Table 2: Effects of this compound on the Microbiota-Gut-Brain Axis in MPTP-Induced Parkinson's Disease Models

Parameter Effect of MPTP Effect of this compound Treatment References
Gut Microbiota
Phylum Bacteroidetes Increased Decreased (restored towards normal) nih.govresearchgate.net
Phylum Firmicutes Decreased Increased (restored towards normal) nih.govresearchgate.net
Genus Lactobacillus Decreased Increased nih.gov
Genus Ruminiclostridium Decreased Increased nih.gov
Gut Health
Colonic Epithelial Integrity Compromised Promoted nih.govresearchgate.net
SCFA Production Altered Restored to normal levels nih.govresearchgate.netbiorxiv.org
Gut Inflammation Increased Reduced biorxiv.orgbiorxiv.org

Involvement of TLR4 Signaling Pathway in Neuroprotection

The neuroprotective effects of this compound are significantly mediated by its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that, when activated by factors like LPS, can trigger a cascade of inflammatory responses in both the gut and the brain. researchgate.netrsc.org Research has identified the suppression of the TLR4/MyD88/NF-κB signaling pathway as a core molecular mechanism behind this compound's anti-inflammatory and neuroprotective actions. nih.govresearchgate.netrsc.org

In neurological models such as MPTP-induced Parkinson's disease, the TLR4/MyD88/NF-κB pathway is activated in both the colon and the striatum, leading to gut inflammation and neuroinflammation. rsc.org Pre-treatment with this compound has been shown to down-regulate the expression of these key signaling molecules. rsc.org By inhibiting this pathway, this compound effectively reduces the production and release of proinflammatory cytokines, including TNF-α and IL-1β, in the serum, colon, and striatum. nih.govresearchgate.netrsc.org This suppression of inflammation throughout the gut-brain axis helps to prevent glial hyperactivation and the subsequent death of dopaminergic neurons. nih.govresearchgate.netrsc.org These findings suggest that this compound minimizes neuroinflammation by preventing gut microbial dysbiosis-driven inflammation that is mediated via the TLR4 signaling cascade. rsc.org

Amelioration of Amyloid Pathology (e.g., Aβ Accumulation, BACE1 Expression, Aβ Plaque Aggregation)

This compound has been shown to effectively ameliorate key pathological hallmarks of Alzheimer's disease (AD). nih.govnih.gov A central feature of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain, a process initiated by the cleavage of the amyloid precursor protein (APP) by the enzyme β-secretase 1 (BACE1). nih.govnih.gov

In both in vitro and in vivo models of AD, this compound treatment has demonstrated a significant ability to interfere with this process. nih.gov Studies using APPswe/Ind SH-SY5Y cells (a cell line genetically modified to overproduce Aβ) and 5xFAD transgenic mice (an animal model of AD) found that this compound reduced the levels of soluble Aβ1–42. nih.govnih.gov Furthermore, it decreased the expression of both APP and BACE1 at the mRNA and protein levels. nih.gov Consequently, this compound treatment led to a reduction in the aggregation of Aβ plaques in the hippocampus of 5xFAD mice. nih.gov Research also shows that this compound can prevent increases in Aβ accumulation and BACE1 levels in the brains of mice subjected to LPS-induced systemic inflammation, linking its anti-amyloidogenic effects to its anti-inflammatory properties. nih.gov These findings indicate that this compound can directly target the amyloidogenic pathway, presenting a mechanism for its therapeutic potential in AD. nih.govmdpi.com

Table 3: this compound's Effects on Amyloid Pathology Markers

Experimental Model Marker Effect of this compound Treatment References
APPswe/Ind SH-SY5Y cells Aβ1–42 levels Reduced nih.govnih.gov
APP expression Reduced nih.gov
BACE1 expression Reduced nih.gov
5xFAD mice Aβ1–42 levels Reduced nih.govnih.gov
Aβ plaque levels Reduced nih.govnih.gov
APP expression Reduced nih.gov
BACE1 expression Reduced nih.gov
LPS-treated mice Aβ accumulation Prevented increase nih.gov
BACE1 levels Prevented increase nih.gov

Enhancement of Synaptic Function-Related Markers (e.g., L1CAM)

Beyond reducing amyloid pathology, this compound has been found to positively influence synaptic plasticity. nih.gov The loss of synapses is a major correlate of cognitive decline in neurodegenerative diseases. Recent studies have revealed that this compound can enhance the expression of proteins crucial for synaptic function and formation. nih.govnih.gov

In Alzheimer's disease models (APPswe/Ind SH-SY5Y cells and 5xFAD mice), treatment with this compound led to increased levels of several key synaptic-function-related markers. nih.gov These include the L1 cell adhesion molecule (L1CAM), postsynaptic density protein 95 (PSD-95), and synaptophysin. nih.gov L1CAM is a particularly important neuronal cell adhesion molecule involved in neuron migration, neurite outgrowth, and synapse formation. nih.gov The enhancement of these markers by this compound was shown to be dependent on L1CAM, as silencing the L1CAM gene inhibited these effects. nih.gov This suggests that this compound may promote synaptogenesis and improve synaptic integrity, at least in part, by up-regulating the expression of L1CAM. nih.govmdpi.com This action provides a distinct mechanism for its potential to improve cognitive function.

Regulation of Neurotrophin Levels

This compound also exerts neuroprotective effects by modulating the levels of neurotrophins, which are proteins essential for the survival, development, and function of neurons. nih.gov In particular, brain-derived neurotrophic factor (BDNF) is critical for neuronal health, synaptic plasticity, and memory. frontiersin.orgmdpi.com

In studies using the MPTP mouse model of Parkinson's disease, a condition characterized by the loss of dopaminergic neurons, oral pretreatment with this compound resulted in an increase in striatal neurotrophins. nih.govresearchgate.netrsc.org Specifically, this compound administration was observed to enhance the expression of striatal BDNF. nih.gov This elevation in BDNF levels is associated with the prevention of dopaminergic neuronal death and the attenuation of motor deficits seen in these models. nih.govnih.gov The ability of this compound to boost neurotrophin levels suggests it can create a more supportive environment for neuronal survival and function, counteracting the degenerative processes.

Antiviral Mechanisms

This compound has been recognized for its antiviral activities, with its mechanism against the Human Immunodeficiency Virus (HIV) being the most studied. nih.govnih.gov The primary antiviral action of this compound is the inhibition of HIV-1 integrase, an essential enzyme that the virus uses to insert its genetic material into the host cell's DNA. nih.govcancer.gov

By inhibiting this enzyme, this compound effectively blocks a critical step in the HIV replication cycle. nih.gov Further studies on this compound analogues have confirmed that the two caffeoyl moieties are required for this inhibitory activity. cancer.gov This mechanism makes this compound a compound of interest in the development of antiviral agents. Beyond HIV, some research has indicated that this compound may possess inhibitory properties against other viruses, such as the Dengue virus, by reducing their ability to replicate in vitro. healthline.com

Inhibition of HIV-1 Integrase Activity

This compound is recognized for its potent inhibitory effect against the human immunodeficiency virus type 1 (HIV-1) integrase, an essential enzyme for viral replication. nih.govnih.gov HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a productive infection. pnas.org this compound, a dicaffeoyltartaric acid, was identified as an inhibitor of this enzyme, representing a promising class of antiviral agents. pnas.org

Research has demonstrated that both L-chicoric acid and its enantiomer, D-chicoric acid, exhibit equal inhibitory potency against the purified HIV-1 integrase enzyme. nih.gov Further structural analysis revealed that the two caffeoyl moieties are crucial for its activity. nih.gov Studies have shown that this compound does not significantly inhibit other targets associated with HIV-1 replication, such as reverse transcriptase or protease, indicating a specific action against integrase. nih.gov

In cell-based assays, this compound has shown effective anti-HIV-1 activity. pnas.org For instance, in MT-2 cells, a T-lymphoblastoid cell line, L-chicoric acid had an effective dose for 50% protection (ED50) of 2 µg/ml, with a therapeutic index of 166. pnas.org In vitro studies have also explored its potential in combination therapies. When combined with Zidovudine (a reverse transcriptase inhibitor) and a protease inhibitor (AG1350), L-chicoric acid enhanced the anti-HIV activity of either compound alone. nih.gov A combination of all three drugs resulted in substantially better anti-HIV activity, allowing for a reduction in the doses of Zidovudine and the protease inhibitor by more than 33% for an equivalent effect. nih.gov This suggests that HIV integrase is an excellent target for combination therapy and that this compound can be at least additive in multi-drug regimens. nih.gov

ParameterValueCell LineVirus Strain(s)Reference
ED50 (50% Effective Dose)2 µg/mlMT-2HIV-1 (LAI) pnas.org
LD50 (50% Lethal Dose)333 µg/mlMT-2N/A pnas.org
Therapeutic Index166MT-2HIV-1 (LAI) pnas.org
EC50 (50% Effective Concentration)1.7 to 20 µMMT-4HIV-1 and HIV-2 nih.gov
IC50 (50% Inhibitory Concentration)40 to 60 µMMT-4HIV-1 and HIV-2 nih.gov

Interaction with SARS-CoV-2 Nucleocapsid Protein and RNA Binding Disruption

Recent research has identified this compound as a potent ligand for the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) nucleocapsid (N) protein. nih.govresearchgate.net The N protein is a critical structural component essential for viral genome packaging and replication, making it a key antiviral target. nih.govresearchgate.net

Using a fluorescence polarization assay, scientists identified that this compound disrupts the binding of the N protein to a specific RNA sequence derived from the SARS-CoV-2 genome packaging signal. nih.govresearchgate.net The binding of this compound to the N protein was confirmed through multiple biophysical methods, including isothermal titration calorimetry and NMR spectroscopy. nih.gov Further investigation through X-ray crystallography revealed that this compound binds to a novel modulatory site on the C-terminal domain (CTD) of the N protein. nih.govresearchgate.net

The crystal structure showed this compound settling into a shallow pocket near the C-terminus, a region that is conserved in SARS-CoV and partially conserved in MERS-CoV N proteins. news-medical.net This binding event changes the topology and electrostatic character of the N protein's putative RNA-binding region. researchgate.netresearchgate.net Specifically, the carboxyl groups of this compound form electrostatic interactions and hydrogen bonds with key amino acid residues, such as Arginine 276 and Arginine 277, within the binding site. news-medical.net This interaction effectively interferes with the N protein's ability to bind to viral RNA, a crucial step for virion assembly. researchgate.net In cell culture experiments, this compound was shown to reduce SARS-CoV-2 replication, highlighting its potential as an antiviral agent targeting the N protein. nih.govnews-medical.net

Target ProteinMechanism of ActionKey FindingsReference
SARS-CoV-2 Nucleocapsid (N) ProteinBinds to the C-terminal domain (CTD)Identified as a high-affinity N-protein ligand. nih.govresearchgate.net
Disrupts N protein-RNA interactionRevealed a new modulatory site in the N protein. nih.govnews-medical.net
Reduces SARS-CoV-2 replication in cell cultures. nih.govnews-medical.net
SARS-CoV-2 Papain-like Protease (PLpro)Inhibits viral replication (in silico)Docking studies showed high binding energy (−7.62 kcal/mol). nih.gov

Research on Activity Against Other Viruses (e.g., Hepatitis B Virus, Herpes Simplex Viruses)

The antiviral activity of this compound extends beyond HIV and SARS-CoV-2, with studies demonstrating its effects against other significant viral pathogens.

Hepatitis B Virus (HBV): Research has verified the anti-hepatitis B properties of this compound. nih.govjst.go.jp In a study using the HBV-transfected HepG2.2.15 cell line, this compound demonstrated significant inhibitory effects. nih.govjst.go.jp At concentrations ranging from 10 to 100 µg/mL, it markedly reduced the levels of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg), with maximum inhibition rates of 79.94% and 76.41%, respectively. nih.govjst.go.jpresearchgate.net Furthermore, at concentrations of 50-100 µg/mL, this compound significantly inhibited HBV DNA replication. nih.govjst.go.jpresearchgate.net The study also utilized duck hepatitis B virus (DHBV)-infected duck fetal hepatocytes, where this compound at 1-100 µg/mL markedly inhibited DHBV DNA replication. nih.govjst.go.jp These findings underscore the potential of this compound as an agent against HBV. nih.gov

VirusCell LineConcentrationEffectMaximum Inhibition RateReference
HBVHepG2.2.1510-100 µg/mLReduced HBsAg levels79.94% nih.govjst.go.jpresearchgate.net
HBVHepG2.2.1510-100 µg/mLReduced HBeAg levels76.41% nih.govjst.go.jpresearchgate.net
HBVHepG2.2.1550-100 µg/mLInhibited HBV DNA replicationNot specified nih.govjst.go.jpresearchgate.net
DHBVDuck Fetal Hepatocytes1-100 µg/mLInhibited DHBV DNA replicationNot specified nih.govjst.go.jp

Herpes Simplex Viruses (HSV): The activity of this compound against herpes simplex virus has also been reported. nih.gov While detailed mechanistic studies are less extensive compared to HIV, the compound is noted among natural products with antiherpetic activity. nih.govsyfjxzz.com The antiviral mechanisms of related phenolic acids, such as caffeic acid, against HSV-1 involve the inhibition of viral multiplication, particularly before the completion of viral DNA replication. nih.gov This suggests that this compound may interfere with the HSV replication cycle at an early stage, a characteristic seen with many plant-derived antiviral compounds. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Biological Activities

Studies on chicoric acid and its analogs have highlighted the importance of specific structural features for its biological activities. The presence of biscatechol moieties, derived from the caffeic acid components, appears to be absolutely required for the inhibition of HIV-1 integrase. acs.org Furthermore, at least one free carboxyl group on the central linking structure is necessary for anti-HIV activity in tissue culture. acs.orgnih.gov The enantiomeric form can also play a role, as both L-chicoric acid and its enantiomer D-chicoric acid have shown inhibitory potency against purified HIV-1 integrase. nih.gov

Role of Caffeic Acid Moieties in Activity

The two caffeic acid moieties are critical contributors to this compound's biological profile. These groups contain catechol functionalities (the dihydroxyphenyl rings) which are essential for certain inhibitory activities, such as the inhibition of HIV-1 integrase. acs.org Modifications or blockage of these catechol groups can impact potency, although studies have shown that converting the catechol functionality to tetraacetate esters can result in almost no loss of potency against HIV-1 integrase, provided at least one carboxyl group is present on the central linker. nih.gov The attachment of the caffeoyl groups to the central linker via ester or amide linkages is also a point of structural variation that has been explored in SAR studies. nih.gov

SAR for Specific Enzyme Targets (e.g., Botulinum Neurotoxin A, HIV Integrase, SARS-CoV-2 N-protein)

SAR studies have provided insights into the interactions of this compound with specific enzyme targets:

Botulinum Neurotoxin A (BoNT/A): this compound has been identified as an inhibitor of BoNT/A, binding to the enzyme's α-exosite. nih.govnih.gov SAR studies involving derivatives with modified tartaric acid linkers, particularly hydrophobic esters, demonstrated maintained or improved inhibition of BoNT/A light chain (LC). nih.gov This indicates that the dihydroxyphenylacrylate moiety, part of the caffeic acid structure, is important for effective BoNT/A LC inhibition when linked via a suitable group. nih.gov

HIV Integrase: this compound and its analogs are known as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. thegoodscentscompany.comcaymanchem.comresearchgate.netchem-soc.sicancernetwork.com SAR studies have established that the biscatechol moieties are crucial for integrase inhibition, and at least one free carboxyl group on the linker is necessary for anti-HIV activity in cell-based systems. acs.orgnih.gov Quantitative structure-activity relationship (QSAR) analysis suggests that physicochemical parameters such as heat of formation, partition coefficient, and molecular orbital properties play important roles in the HIV integrase inhibitory activities of this compound derivatives. chem-soc.si this compound is thought to bind to HIV-1 integrase at specific sites, with the s-cis/s-cis isomer arrangement potentially representing a key binding mode. researchgate.net

SARS-CoV-2 N-protein: this compound has been identified as a ligand for the SARS-CoV-2 nucleocapsid (N) protein, a crucial target for antiviral development. news-medical.netnih.gov Structural studies, including crystal structures of the N protein C-terminal domain (CTD) bound to this compound, have revealed a novel modulatory binding site. news-medical.netnih.govresearchgate.netresearchgate.netbiorxiv.org this compound binding to the CTD can disrupt the interaction between the N protein and RNA. news-medical.netresearchgate.netresearchgate.net This structural information provides a foundation for the rational design of new antiviral agents targeting the SARS-CoV-2 N protein. news-medical.net

Data from SAR studies can be complex and often presented in the form of IC50 values (half-maximal inhibitory concentration) for various derivatives against specific enzymes. While a comprehensive table of all reported SAR data is beyond the scope, representative findings illustrate the impact of structural changes:

Compound TypeModificationEffect on Activity (General Trend)Target Enzyme(s)Key Structural Insight
This compound AnaloguesAlterations to Caffeic Acid MoietiesVaries, often crucial for potencyHIV Integrase, othersBiscatechol groups are often essential. acs.org
This compound AnaloguesModifications to Tartaric Acid LinkerCan maintain or improve potencyBoNT/A LC, othersHydrophobic esters can be tolerated. nih.gov
This compound EnantiomersD- vs L-Chicoric AcidSimilar potency observedHIV IntegraseStereochemistry around tartaric acid can be important. nih.gov
This compound AnaloguesBlockage of Catechol Functionality (e.g., Acetylation)Potency largely retained if carboxyl presentHIV IntegraseFree carboxyl group on linker is important. nih.gov

In Silico Studies and Molecular Modeling

Molecular Docking Simulations with Target Proteins (e.g., PTP1B, HIV Integrase, MD-2 Protein)

Molecular docking simulations are a fundamental tool used to predict the preferred binding orientation and affinity of a ligand, such as chicoric acid, to a receptor protein. Studies have investigated the interaction of this compound with several proteins implicated in various diseases.

This compound has been identified as a potent inhibitor of HIV-1 integrase (IN), an essential enzyme for viral replication nih.govwikipedia.orgoncotarget.com. Docking studies have explored the binding modes of this compound with HIV-1 integrase, suggesting that it can bind to the enzyme, potentially at the active site or allosteric sites nih.govresearchgate.netwits.ac.za. One study using Autodock 4.0 identified two distinct binding modes for L-chicoric acid, corresponding to its s-cis/s-cis and s-cis/s-trans isomers, with the s-cis/s-cis conformer showing the top-ranked docking solution and favorable interactions with key IN residues nih.gov. Computational modeling has confirmed the inhibitory properties of this compound against HIV-1 integrase oncotarget.com.

Protein tyrosine phosphatase 1B (PTP1B) is another target that has been investigated through molecular docking. PTP1B is a key regulator in insulin (B600854) and leptin signaling pathways and a potential target for diabetes and obesity treatment nih.govnih.govresearchgate.net. Molecular docking analysis has been used to study the binding energy and interactions between this compound and the allosteric site of PTP1B nih.govacs.org. While initial docking studies predicted this compound to be an allosteric inhibitor binding distal to the active site, subsequent studies combining computational and experimental methods suggested that this compound acts as a competitive inhibitor binding in the active site of PTP1B nih.govresearchgate.net.

Molecular docking simulations have also been performed to understand the anti-inflammatory mechanisms of this compound, particularly its interaction with the MD-2 protein. MD-2 is a co-receptor for Toll-like receptor 4 (TLR4) and plays a crucial role in recognizing bacterial lipopolysaccharides (LPS) nih.govthermofisher.comthermofisher.com. Docking studies have shown that this compound can competitively bind to key amino acid residues within the hydrophobic pocket of the MD-2 protein, potentially preventing LPS insertion and inhibiting the formation of the TLR4/MD-2 complex nih.govnih.govsciopen.comfao.org. This compound demonstrated relatively high binding energies for MD-2 and TLR4 in docking simulations sciopen.comfao.org.

Furthermore, molecular docking has been applied to explore the interaction of this compound with other proteins, such as the SRA domain of UHRF1, where it showed high binding affinities frontiersin.orgfrontiersin.org. Docking studies have also indicated that this compound can bind to both catalytic and secondary binding sites of the bacterial phosphatase YopH oncotarget.comoncotarget.com.

Molecular Dynamics Simulations to Investigate Binding Stability

Molecular dynamics (MD) simulations are employed to assess the stability of the protein-ligand complex and provide insights into the dynamic behavior of the interaction over time. These simulations complement docking studies by accounting for the flexibility of the protein and ligand.

MD simulations have been used to analyze the stability of this compound complexes with target proteins. For instance, MD simulations investigating the interaction of this compound with the SRA domain of UHRF1 showed stability of the complex over a 100 ns simulation time frontiersin.orgfrontiersin.orgresearchgate.net. The root mean square deviation (RMSD) values in these simulations reaffirmed the stability of the interaction frontiersin.orgresearchgate.net.

In the context of PTP1B, MD simulations have been utilized to probe the allosteric inhibition mechanism of this compound. Simulations showed stable binding of this compound at the allosteric site of PTP1B and indicated that this compound could constrain the flexibility of the WPD loop, which is crucial for PTP1B activity nih.govacs.org. However, another study using MD simulations along with experimental methods suggested that this compound binds to the active site and alters hydrogen bonding patterns, providing a mechanistic understanding of its inhibition nih.govresearchgate.net.

MD simulations have also been integrated with docking studies to investigate the anti-inflammatory mechanisms involving MD-2. These simulations were used to assess the stability of complexes formed between this compound and MD-2, further confirming the potential anti-inflammatory activity nih.govnih.gov. While chlorogenic acid and caffeic acid showed more stable integration within the binding pocket of MD-2 in one study, this compound demonstrated comparatively diminished binding stability with MD-2 nih.gov.

MD simulations have also been performed to evaluate the stability of complexes between this compound and other proteins like LDH5, where different binding poses were subjected to simulations to assess their stability based on RMSD values researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build predictive models that correlate the structural and chemical properties of a series of compounds with their biological activity. This approach helps in identifying the key molecular features responsible for the observed activity and can guide the design of more potent analogs.

QSAR studies have been conducted on this compound derivatives, particularly in the context of their activity against HIV-1 integrase. These studies aim to improve the inhibitory activity of this compound derivatives researchgate.netchem-soc.siresearchgate.net. QSAR models have been developed using methods like multiple linear regression (MLR) analysis to correlate molecular descriptors with HIV integrase inhibitory activities researchgate.netchem-soc.siresearchgate.net.

Parameters such as heat of formation, partition coefficient (logP), lowest unoccupied molecular orbital (LUMO), solvent accessible surface area (SASA), and shape index have been identified as important descriptors influencing the HIV integrase inhibitory activities of this compound derivatives researchgate.netchem-soc.si. QSAR models have shown good correlation coefficients and predictive power, suggesting that these models can be useful in designing more potent this compound analogues as HIV integrase inhibitors researchgate.netchem-soc.siresearchgate.net.

QSAR analysis has also been applied to classify HIV-1 integrase inhibitors into different groups based on their structural features and binding sites, with L-chicoric acid belonging to a specific cluster nih.gov.

An example of QSAR model parameters and their correlation with activity is shown below:

DescriptorCorrelation with Activity
Heat of FormationImportant
Partition Coefficient (logP)Important
LUMOImportant
SASAImportant
Shape IndexImportant

Pharmacophore Modeling for Inhibitor Design

Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule or a set of molecules that are required for binding to a target protein and eliciting a biological response. These models can be used to screen databases of compounds to identify potential new inhibitors with similar key features.

Pharmacophore models have been developed for HIV-1 integrase inhibitors, including studies that incorporate this compound and its analogues psu.eduebi.ac.uk. These models aim to identify the critical structural features necessary for inhibiting HIV-1 integrase activity.

Both ligand-based and receptor-based pharmacophore models have been explored. Receptor-based pharmacophore models, derived from the structure of the target protein, can account for the interaction environment of the binding site psu.eduebi.ac.uk. Dynamic pharmacophore models, which consider the flexibility of the protein obtained from MD simulations, have also been developed for HIV-1 integrase to better represent the binding site and improve the identification of active inhibitors psu.eduebi.ac.uk. These models often include features such as hydrogen-bond acceptors, donors, hydrophobic regions, and excluded volumes psu.edu.

Pharmacophore models have proven useful in virtual screening to identify novel compounds with potential inhibitory activity against HIV-1 integrase based on the pharmacophoric features shared with known inhibitors like this compound psu.edu. Pharmacophore models have also been used in the design and discovery of new antifungal inhibitors, although the direct application to this compound in this context was not explicitly detailed in the search results researchgate.net.

Research Gaps and Future Directions in Chicoric Acid Research

Further Elucidation of Underexplored Molecular Mechanisms

While some molecular mechanisms of chicoric acid have been explored, such as its role in stimulating phagocytosis, inhibiting hyaluronidase (B3051955) and HIV-1 integrase, and protecting collagen wikipedia.org, as well as inducing apoptosis in preadipocytes via ROS-mediated PI3K/Akt and MAPK pathways plos.orgresearchgate.net, and activating the AMPK pathway for glucose metabolism pharmaceuticalintelligence.com, deeper understanding of its intricate molecular interactions is needed. For instance, although studies have reported on the biosynthetic pathway of this compound in Echinacea, the precise mechanisms remain unclear and require additional study nih.govfrontiersin.org. Further in-depth studies on the pharmacodynamic mechanisms are necessary to guide potential clinical applications nih.govfrontiersin.org. Research into this compound's molecular targets and effects on metabolic and aging-related diseases is also a future direction plos.org. The interaction of this compound with the SARS-CoV-2 nucleocapsid protein, revealing a new modulatory site, highlights the potential for discovering novel antiviral targets nih.gov. This compound has also been shown to downregulate HIF-1α levels by suppressing SDH activity and inhibiting glycolysis in macrophages, inactivating the NLRP3 inflammasome researchgate.net.

Investigation into this compound Absorption and Bioavailability

Research indicates that this compound is a water-soluble compound with low oral bioavailability researchgate.netnih.govmdpi.com. Studies in rats have shown that its absorption is fairly poor, with low permeability values in intestinal cell models researchgate.netnih.gov. While some research has explored improving bioavailability using agents like chitosan, which increased absorption in rats researchgate.netnih.gov, further investigation into the intestinal absorption mechanisms is necessary nih.gov. The transport through the intestinal monolayer involves H⁺ dependence and transporters like P-glycoprotein and OATP2B1 researchgate.netnih.gov. The low bioavailability and susceptibility to oxidative breakdown limit its utilization researchgate.netmdpi.com. Future research should focus on developing and utilizing new formulations to enhance absorption and bioavailability nih.gov. Comprehensive assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties through in vitro pharmacological evaluations and advanced in silico techniques is essential mdpi.com.

Studies on Synergistic Effects with Other Phytochemicals

The potential for this compound to act synergistically with other phytochemicals is an area requiring further research. While this compound has been found alongside other phenolic compounds like rosmarinic acid and caftaric acid in plants such as basil usda.govusda.gov, and in combination with chlorogenic acid in chicory extracts for antidiabetic effects mdpi.com, comprehensive studies on the synergistic interactions and their combined biological activities are limited. Research has shown that L-chicoric acid can act synergistically with drugs containing reverse transcriptase inhibitors and protease inhibitors against HIV-1 scirp.org. Recent studies also suggest that combination therapy with this compound and PD-1/PD-L1 blockade might be a promising strategy for treating ovarian cancer nih.gov. Exploring these synergistic effects could lead to the development of more potent and effective natural product combinations.

Exploration of Lesser-Known Plant Sources and Varieties

This compound has been identified in at least 63 genera and species across various plant families frontiersin.orgnih.govresearchgate.netresearchgate.net. While Echinacea purpurea is a primary natural resource for this compound extraction, other sources are not well-known nih.gov. This compound levels vary significantly between different plants, different parts of the same plant, and even within the same plant grown in different areas nih.govfrontiersin.orgresearchgate.netsid.ir. For example, this compound content in E. purpurea is higher in flowers than in other parts during flowering nih.govfrontiersin.org. It has also been detected in plants like Echinodorus grandiflorus, Cucurbita pepo, Arachis hypogaea, Pulsatilla chinensis, and Pyracantha fortuneana, but the levels in these plants require additional research nih.gov. Lesser-known sources like Posidonia oceanica (seagrass) have shown high concentrations of this compound, accounting for a large percentage of total phenolics, but this species is endangered, necessitating the exploration of alternative sustainable sources nih.gov. Further systematic summarization and investigation of the optical isomers of this compound from different plants are also needed nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net.

Advancement of Sustainable and Efficient Production Methodologies

The shortage of this compound limits its further development and utilization nih.gov. Extracting this compound from plants is the most common approach, but extraction methods and conditions significantly impact the yield and composition of extracted compounds frontiersin.orgresearchgate.netsid.irresearchgate.netchvm.netmdpi.com. Factors such as solvent type, concentration, temperature, time, and solid-to-solvent ratio play crucial roles frontiersin.orgresearchgate.netchvm.netmdpi.com. For instance, ultrasound-assisted extraction using ethanol-water mixtures has shown efficiency researchgate.netchvm.net. However, current routine sample extraction procedures can be time-consuming and labor-intensive, with limited research on optimizing methods for specific plants and target compounds researchgate.net. There is a need for advancements in sustainable and efficient large-scale production methodologies, including optimizing extraction processes for different plant sources and potentially exploring biotechnological approaches. Developing lower-cost artificial synthesis methods is also significant to overcome price limitations google.com.

Development of Novel this compound Analogues with Enhanced Specificity

This compound analogues have been explored, particularly for their potential as HIV-1 integrase inhibitors tandfonline.comchem-soc.siacs.orgacs.org. These analogues, with structural features like aromatic rings and a central linker, show promise as anti-HIV agents chem-soc.siacs.orgresearchgate.net. Research has demonstrated that modifications to the this compound structure, such as altering carboxylic functionalities or masking catechol groups, can impact inhibitory potency and antiviral activity acs.org. Novel hybrid analogues have also been developed with enhanced antiviral potency acs.org. Future research should focus on the rational design and synthesis of novel this compound analogues with enhanced specificity towards particular molecular targets, potentially leading to improved efficacy and reduced off-target effects for various therapeutic applications. Quantitative structure-activity relationship (QSAR) analysis can be a useful tool in designing more potent analogues chem-soc.si.

Q & A

Q. What analytical methods are recommended for quantifying chicoric acid in plant extracts or biological matrices?

High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is the gold standard for quantifying this compound. For example, reverse-phase HPLC using C18 columns with mobile phases of acetonitrile/water and phosphoric acid (0.1%) can resolve this compound from co-extracted phenolics . The "one marker, multiple components" (QAMS) method, validated against external standards, ensures accuracy in complex matrices like herbal extracts .

Q. What are the primary biological activities of this compound observed in preclinical studies?

this compound exhibits anti-inflammatory, antioxidant, and enzyme-inhibitory properties. Key findings include:

  • Inhibition of NF-κB signaling, reducing neuroinflammation and amyloidogenesis in Alzheimer’s mouse models .
  • Dual inhibition of bacterial virulence factors (e.g., YopH phosphatase in Yersinia) and human phosphatases (e.g., CD45) via competitive and allosteric mechanisms .
  • Enhancement of glucose uptake in insulin-resistant cells, suggesting antidiabetic potential .

Q. How can researchers ensure the stability of this compound during extraction and storage?

this compound is sensitive to heat, light, and enzymatic degradation. Methodological best practices include:

  • Using cold methanol/water mixtures for extraction to minimize hydrolysis .
  • Adding antioxidants (e.g., ascorbic acid) to storage buffers.
  • Validating stability through accelerated degradation studies under varying pH and temperature conditions .

Advanced Research Questions

Q. How does this compound’s dual binding mechanism to YopH phosphatase influence its inhibitory efficacy compared to single-site inhibitors?

this compound binds both the catalytic site and an allosteric loop (residues 380–392) in YopH, inducing structural changes that impair WPD-loop closure critical for enzymatic activity. Computational docking and mutagenesis studies reveal that its bis-caffeoyl structure enables simultaneous interactions with catalytic (e.g., Arg255) and allosteric residues (e.g., Lys342), resulting in irreversible inhibition. This dual mechanism offers superior efficacy compared to single-site inhibitors like caffeic acid, which lack allosteric binding capacity .

Q. What experimental strategies can resolve discrepancies in this compound’s bioavailability across in vivo models?

Contradictory bioavailability data may arise from differences in gut microbiota composition or metabolic pathways. To address this:

  • Use germ-free vs. conventional mouse models to isolate microbiota-dependent metabolism .
  • Apply pharmacokinetic profiling with LC-MS/MS to track this compound and its metabolites (e.g., caffeic acid derivatives) in plasma and tissues .
  • Conduct dose-response studies to identify saturation points in absorption pathways .

Q. How can researchers validate this compound’s neuroprotective effects across divergent neuroinflammatory models?

Conflicting results in neuroinflammation studies (e.g., LPS-induced vs. transgenic Alzheimer’s models) require:

  • Standardized behavioral assays (e.g., Morris water maze for memory impairment ).
  • Multi-omics integration (transcriptomics/proteomics) to identify conserved pathways, such as NF-κB or NLRP3 inflammasome modulation .
  • Cross-species validation using microglial cell lines (e.g., BV2) and human iPSC-derived neurons .

Q. What methodologies confirm this compound’s specificity for target enzymes versus off-pathway interactions?

To assess specificity:

  • Perform enzyme inhibition assays with isoforms (e.g., PTP1B vs. TCPTP phosphatases) .
  • Use surface plasmon resonance (SPR) to measure binding kinetics and dissociation constants (KD) .
  • Combine crystallography (e.g., YopH-chicoric acid co-structures) with molecular dynamics simulations to map interaction networks .

Methodological Considerations for Data Interpretation

Q. How should researchers address contradictions in this compound’s reported antioxidant capacity in vitro vs. in vivo?

Discrepancies often stem from assay interference (e.g., Folin-Ciocalteu reacting with non-phenolic compounds) or in vivo redox buffering systems. Solutions include:

  • Validating antioxidant activity via multiple assays (ORAC, DPPH, and cellular ROS assays) .
  • Measuring endogenous antioxidant enzymes (e.g., SOD, GPx) in tissues to assess indirect effects .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in heterogeneous datasets?

  • Use mixed-effects models to account for inter-individual variability in pharmacokinetic studies.
  • Apply principal component analysis (PCA) or orthogonal PLS-DA to identify dose-responsive biomarkers in metabolomic datasets .

Tables of Key Findings

Activity Model System Key Mechanism Reference
NeuroprotectionLPS-treated miceNF-κB pathway inhibition
YopH phosphatase inhibitionYersinia culturesDual catalytic/allosteric binding
Antidiabetic effectsInsulin-resistant cellsEnhanced GLUT4 translocation
Anti-inflammatoryMicroglial cellsReduction of IL-6, TNF-α

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.